Product packaging for 5-(3-Fluorophenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 33342-18-6)

5-(3-Fluorophenyl)furan-2-carbaldehyde

Cat. No.: B1335412
CAS No.: 33342-18-6
M. Wt: 190.17 g/mol
InChI Key: KAKGDPHEGDGAEW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)furan-2-carbaldehyde (CAS 33342-18-6) is a high-value fluorinated heterocyclic building block in organic synthesis and medicinal chemistry. This compound features a furan-2-carbaldehyde core substituted at the 5-position with a 3-fluorophenyl group, a structure of significant interest for developing biologically active molecules . The incorporation of fluorine is a strategic maneuver in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . The aldehyde functional group is a versatile synthetic handle for further derivatization, enabling reactions such as Claisen-Schmidt condensations to form chalcones or serving as a precursor for various heterocyclic systems . A prominent application of this compound and its analogues is in anticancer research, where similar 5-arylfuran-2-carbaldehyde derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, functioning as Colchicine Binding Site Inhibitors (CBSIs) . These inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, making them promising leads for novel antitumor agents . The compound is typically synthesized via reliable palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction, between 5-halofuran-2-carbaldehyde and (3-fluorophenyl)boronic acid . Offered as a solid, this product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FO2 B1335412 5-(3-Fluorophenyl)furan-2-carbaldehyde CAS No. 33342-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGDPHEGDGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405456
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-18-6
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound featuring a furan ring substituted with a 3-fluorophenyl group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This molecule holds significant interest in medicinal chemistry and materials science due to the established biological activities of the furan scaffold and the potential for diverse chemical modifications at the aldehyde functional group. The presence of the fluorine atom can also influence the compound's pharmacokinetic and physicochemical properties, making it a valuable building block in drug discovery programs.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₇FO₂N/A
Molecular Weight 190.17 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not explicitly reported. Similar compounds like 5-(3-trifluoromethyl-phenyl)-furan-2-carbaldehyde have a melting point of 64-66 °C.N/A
Boiling Point Not explicitly reported.N/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.N/A
pKa Not explicitly reported.N/A

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies, most notably through cross-coupling reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 5-Bromofuran-2-carbaldehyde catalyst Pd Catalyst Base reactant1->catalyst reactant2 3-Fluorophenylboronic acid reactant2->catalyst product This compound catalyst->product

Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

A general procedure adapted from the synthesis of similar aryl-furan compounds is as follows:

  • To a reaction vessel, add 5-bromofuran-2-carbaldehyde (1 equivalent), 3-fluorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Meerwein Arylation

This method involves the arylation of an activated alkene, in this case, the furan ring, using a diazonium salt.

Reaction Scheme:

Meerwein_Arylation reactant1 Furfural catalyst Copper(II) salt reactant1->catalyst reactant2 3-Fluorobenzenediazonium salt reactant2->catalyst product This compound catalyst->product

Figure 2: Meerwein arylation for the synthesis of this compound.

Experimental Protocol:

A general procedure is outlined below:

  • Prepare the 3-fluorobenzenediazonium salt by diazotizing 3-fluoroaniline with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C.

  • In a separate reaction vessel, dissolve furfural in a suitable solvent such as acetone or aqueous acetone.

  • Add a copper(II) salt catalyst, for example, copper(II) chloride.

  • Slowly add the freshly prepared cold solution of the 3-fluorobenzenediazonium salt to the furfural solution while maintaining the temperature between 0 and 10 °C.

  • Stir the reaction mixture at this temperature for a few hours and then allow it to warm to room temperature, continuing to stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under vacuum.

  • Purify the residue via column chromatography to yield the desired product.

Spectroscopic Data (Predicted)

Spectroscopy Expected Characteristics
¹H NMR - Aldehydic proton (CHO): A singlet in the region of δ 9.5-10.0 ppm. - Furan protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other. - Fluorophenyl protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling.
¹³C NMR - Carbonyl carbon (CHO): A signal in the downfield region, typically δ 175-185 ppm. - Aromatic and Furan carbons: Multiple signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) - C=O stretch (aldehyde): A strong absorption band around 1670-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹. - C-F stretch: A strong absorption in the range of 1000-1300 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 190.17). - Fragmentation: Expect loss of the formyl group (CHO, 29 Da) and potentially fragmentation of the furan and fluorophenyl rings.

Potential Biological Activities and Signaling Pathways

The furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality in this compound serves as a versatile handle for the synthesis of various derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, which can be screened for enhanced biological activities.

While specific studies on this compound are limited, its structural similarity to other biologically active furan derivatives suggests potential for investigation in the following areas:

  • Antimicrobial Activity: Furan derivatives have been shown to possess antibacterial and antifungal properties. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Potential mechanisms include the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways involved in cell proliferation and survival.

Logical Workflow for Biological Screening:

biological_screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, IR) synthesis->purification antimicrobial Antimicrobial Screening (Bacteria, Fungi) purification->antimicrobial cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) purification->cytotoxicity enzyme Enzyme Inhibition Assays cytotoxicity->enzyme pathway Signaling Pathway Analysis cytotoxicity->pathway

Figure 3: A logical workflow for the synthesis and biological evaluation of this compound and its derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. The synthetic routes to this compound are well-established, primarily relying on robust cross-coupling methodologies. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and biological activities. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this promising furan derivative.

Spectroscopic and Synthetic Profile of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(3-Fluorophenyl)furan-2-carbaldehyde. Due to the limited availability of experimental data in public literature, this document combines established synthetic protocols for analogous compounds with predicted spectroscopic data to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Compound Profile

IUPAC Name: this compound CAS Number: 33342-18-6 Molecular Formula: C₁₁H₇FO₂ Molecular Weight: 190.17 g/mol Chemical Structure: Chemical structure of this compound

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following data has been predicted based on established principles of spectroscopy and analysis of structurally related compounds. These values provide a reference for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.65s-H-6 (Aldehyde)
7.70-7.65m-H-2', H-6' (Aromatic)
7.50-7.40m-H-5' (Aromatic)
7.35d3.6H-3 (Furan)
7.20-7.10m-H-4' (Aromatic)
6.80d3.6H-4 (Furan)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
177.5C-6 (Aldehyde)
163.0 (d, ¹JCF = 245 Hz)C-3' (Aromatic)
155.0C-5 (Furan)
153.5C-2 (Furan)
131.0 (d, ³JCF = 8 Hz)C-1' (Aromatic)
130.5 (d, ³JCF = 8 Hz)C-5' (Aromatic)
123.0C-3 (Furan)
118.0 (d, ²JCF = 21 Hz)C-4' (Aromatic)
115.0 (d, ²JCF = 22 Hz)C-6' (Aromatic)
110.0 (d, ⁴JCF = 2 Hz)C-2' (Aromatic)
109.0C-4 (Furan)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3120-3000MediumC-H stretch (Aromatic, Furan)
2850, 2750MediumC-H stretch (Aldehyde)
1680-1660StrongC=O stretch (Aldehyde)
1600-1450Medium-StrongC=C stretch (Aromatic, Furan)
1250-1200StrongC-F stretch (Aromatic)
1100-1000MediumC-O-C stretch (Furan)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
190100[M]⁺
18980[M-H]⁺
16140[M-CHO]⁺
13330[M-CHO-CO]⁺
9520[C₆H₄F]⁺

Experimental Protocols

The synthesis of this compound can be achieved through common cross-coupling methodologies. Below are detailed protocols for two established methods: Suzuki-Miyaura coupling and Meerwein arylation.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a boronic acid with a halide.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product R1 5-Bromofuran-2-carbaldehyde Mix Mix Reactants, Catalyst, Base, and Solvents R1->Mix R2 3-Fluorophenylboronic acid R2->Mix Cat Pd(PPh₃)₄ Cat->Mix Base K₂CO₃ Base->Mix Sol Toluene/Ethanol/Water Sol->Mix Heat Heat under Argon at 70-80°C Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Prod This compound Purify->Prod

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Protocol:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).

  • Flush the flask with argon and seal it.

  • Heat the reaction mixture at 70-80 °C overnight with stirring.

  • After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Synthesis via Meerwein Arylation

This method involves the copper-catalyzed arylation of furan-2-carbaldehyde with a diazonium salt.

Workflow Diagram:

Meerwein_Arylation cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product R1 3-Fluoroaniline Diazotization Diazotization of Aniline at 0-5°C R1->Diazotization R2 Furan-2-carbaldehyde Coupling Addition to Furan-2-carbaldehyde with Catalyst R2->Coupling Diaz NaNO₂ / HCl (aq) Diaz->Diazotization Cat CuCl₂ Cat->Coupling Diazotization->Coupling Workup Neutralization & Extraction Coupling->Workup Purify Crystallization or Chromatography Workup->Purify Prod This compound Purify->Prod

Caption: Meerwein arylation workflow for synthesis.

Detailed Protocol:

  • Dissolve 3-fluoroaniline (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve furan-2-carbaldehyde (1.5 mmol) and copper(II) chloride (0.1 mmol) in acetone or a similar solvent.

  • Slowly add the cold diazonium salt solution to the furan-2-carbaldehyde solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until gas evolution ceases.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water, dry over a drying agent, and remove the solvent.

  • Purify the product by recrystallization or column chromatography.

Logical Relationships in Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR ¹H and ¹³C NMR Purity_Check->NMR IR FT-IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Data_Comparison Comparison with Predicted Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for product purification and characterization.

Conclusion

This technical guide provides essential predicted spectroscopic data and detailed synthetic protocols for this compound. The information presented herein is intended to facilitate the synthesis and characterization of this compound for researchers in various fields of chemical science. The provided workflows and predicted data serve as a foundational reference, though experimental verification is recommended.

An In-depth Technical Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an exploration of the biological significance of the broader class of 5-arylfuran-2-carbaldehydes. The information presented is intended to support research and development activities by providing key data and experimental context.

Chemical Identity and Properties

This compound is an organic compound featuring a furan ring substituted with a formyl group and a 3-fluorophenyl group. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name This compound[1]
CAS Number 33342-18-6[1]
Molecular Formula C₁₁H₇FO₂[1]
Molecular Weight 190.17 g/mol [1]
SMILES O=Cc1ccc(o1)c2cccc(c2)F
InChIKey KAKGDPHEGDGAEW-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to this class of compounds.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and effective method for synthesizing 5-aryl-furan-2-carbaldehydes involves the Suzuki-Miyaura coupling of a halo-furan carbaldehyde with an appropriate arylboronic acid.

Experimental Protocol:

A general procedure for the synthesis of 5-aryl-furan-2-carbaldehydes is as follows:

  • Reaction Setup: To a round-bottomed flask, add a bromo-aldehyde (e.g., 5-bromo-2-furaldehyde) (1 mmol), the corresponding arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.1–1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).[2]

  • Solvent Addition: Add a solvent mixture of water (3 ml), ethanol (4 ml), and toluene (4 ml).[2]

  • Reaction Conditions: Flush the reaction mixture with an inert gas (e.g., argon), seal the flask, and heat at 70°C overnight.[2]

  • Work-up: After cooling to room temperature, add water (50 ml) and extract the product with ethyl acetate (3 x 50 ml).[2]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.[2] The crude product can be further purified by column chromatography on silica gel.[2]

Table 2: Reagents and Solvents for Suzuki-Miyaura Coupling

Reagent/SolventRole
5-Bromo-2-furaldehydeStarting Material
3-Fluorophenylboronic AcidCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)Catalyst
Potassium CarbonateBase
Water, Ethanol, TolueneSolvent Mixture
Ethyl AcetateExtraction Solvent
BrineWashing Agent
Anhydrous Magnesium SulfateDrying Agent

Spectroscopic Characterization (Analog-Based)

Detailed spectroscopic data for this compound is not widely reported. However, the expected spectral characteristics can be inferred from closely related analogs. The following is a representative interpretation based on general knowledge of the compound class.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.6 ppm), aromatic protons on the furan and phenyl rings (in the range of 7.0-8.0 ppm), with characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 177 ppm), as well as signals for the aromatic carbons of the furan and fluorophenyl rings.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1670-1690 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.17 g/mol ).

Biological Significance and Applications

The 5-arylfuran-2-carbaldehyde scaffold is a key pharmacophore in drug discovery due to the diverse biological activities exhibited by its derivatives. These compounds serve as crucial intermediates in the synthesis of potential therapeutic agents.

The furan nucleus is present in numerous bioactive compounds and is known to have a strong affinity for a range of biological receptors. Derivatives of 5-arylfuran-2-carbaldehydes have been investigated for a wide array of pharmacological activities, including:

  • Antimicrobial: The furan moiety is a component of several antibacterial and antifungal agents.

  • Anti-inflammatory: Certain furan derivatives have demonstrated anti-inflammatory properties.

  • Anticancer: The 5-phenylfuran scaffold has been explored for the development of novel anticancer agents. For instance, derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde have shown inhibitory activity on tubulin polymerization, a key target in cancer therapy.

The presence of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. This makes fluorinated analogs particularly attractive for drug development programs.

Visualized Workflows

Synthetic Pathway via Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reagents 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Reaction Suzuki-Miyaura Coupling (70°C, Overnight) 5-Bromo-2-furaldehyde->Reaction 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid->Reaction Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Reaction K2CO3 K₂CO₃ Base K2CO3->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Role in a Drug Discovery Pipeline

G Start Compound Synthesis (this compound) Library Derivative Library Synthesis Start->Library Screening High-Throughput Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A hypothetical drug discovery pipeline.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited in the public domain, established synthetic routes for analogous compounds provide a clear pathway for its preparation. The known biological activities of the 5-arylfuran-2-carbaldehyde class of molecules underscore the potential of this compound as a starting point for the development of new therapeutic agents. Further research into the specific properties and biological profile of this compound is warranted to fully explore its potential.

References

Navigating the Solubility Landscape of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its potential application. This technical guide provides an in-depth analysis of the solubility of 5-(3-Fluorophenyl)furan-2-carbaldehyde in various organic solvents, offering a qualitative summary, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Summary

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. This compound possesses a polar carbonyl group and a furan ring, along with a fluorophenyl group which adds to its aromatic and slightly polar character. Based on the principle of "like dissolves like," it is anticipated to exhibit good solubility in a range of common organic solvents.

For a clearer perspective, the following table summarizes the expected qualitative solubility of this compound in various organic solvents, drawing parallels with the known solubility of similar aldehydes and furan-containing molecules.

SolventPolarity IndexExpected Qualitative SolubilityRationale
Polar Protic Solvents
Methanol5.1SolubleThe hydroxyl group of methanol can form hydrogen bonds with the carbonyl oxygen of the aldehyde, and its polarity is suitable for dissolving the compound.
Ethanol4.3SolubleSimilar to methanol, ethanol's polarity and ability to act as a hydrogen bond donor facilitate the dissolution of polar organic molecules. Furan-2-carbaldehyde (furfural) is known to be soluble in ethanol.[1]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] Its strong dipole moment can interact effectively with the polar regions of the target molecule.
Acetone5.1SolubleAs a polar aprotic solvent, acetone can effectively solvate the polar carbonyl group. Furfural is also known to be soluble in acetone.[1]
Acetonitrile5.8Moderately SolubleWhile polar, acetonitrile is less effective at solvating compounds with hydrogen bonding capabilities compared to protic solvents. However, it is still expected to dissolve the compound to a reasonable extent.
Nonpolar/Slightly Polar Solvents
Dichloromethane (DCM)3.1SolubleDCM is a versatile solvent that can dissolve a wide range of organic compounds due to its ability to induce dipole moments and its moderate polarity.
Ethyl Acetate4.4SolubleThis moderately polar solvent is a good solvent for many organic compounds, including those with aldehyde functionalities.
Diethyl Ether2.8SolubleFuran-2-carbaldehyde is soluble in diethyl ether, suggesting that this compound would also be soluble due to the non-polar nature of the ether and the organic character of the furan and phenyl rings.[1]
Toluene2.4Sparingly Soluble to SolubleThe aromatic nature of toluene can interact favorably with the phenyl and furan rings of the solute. However, its low polarity might limit the solvation of the polar aldehyde group.
Hexane0.1Sparingly Soluble to InsolubleAs a nonpolar solvent, hexane is less likely to effectively solvate the polar aldehyde group of the molecule, leading to poor solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, rigorous experimental methods are necessary. The following protocols outline standard techniques employed in pharmaceutical and chemical research for this purpose.

Saturated Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then filtered through a fine-porosity filter (e.g., 0.22 µm) or centrifuged.

  • Quantification: A known volume of the clear, saturated solution is carefully withdrawn and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is first established using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Crystal-Disappearance Method (Thermodynamic)

This method involves the gradual addition of a solvent to a known amount of solute until complete dissolution is observed.

Methodology:

  • Sample Preparation: A precise amount of this compound is weighed into a vial.

  • Solvent Titration: The selected organic solvent is added dropwise to the vial with constant stirring at a controlled temperature.

  • Endpoint Determination: The addition of the solvent is continued until the last solid particle of the compound dissolves. The total volume of the solvent added at this point is recorded.

  • Calculation: The solubility is calculated as the mass of the solute divided by the volume of the solvent required for complete dissolution.

Turbidimetric Method (Kinetic)

This high-throughput method relies on the detection of precipitation to determine solubility.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate.

  • Turbidity Measurement: The turbidity of each well is measured over time using a nephelometer or a plate reader capable of measuring light scattering. The onset of precipitation is indicated by an increase in turbidity.

  • Solubility Determination: The lowest concentration at which no precipitation is observed is considered the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess This compound B Add known volume of organic solvent A->B Combine in sealed flask C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute known volume of filtrate E->F G Analyze by HPLC F->G I Determine concentration from calibration curve G->I H Generate calibration curve with standards H->G J Calculate solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Discovery and History of Furan-Based Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of core furan-based aldehydes, primarily focusing on furfural and 5-hydroxymethylfurfural (5-HMF). It details the seminal experiments, the elucidation of their structures, and the evolution of their synthesis from laboratory curiosities to industrial platform chemicals. Furthermore, it examines their mechanisms of action in biological systems, offering insights relevant to modern drug discovery and development.

Furfural: The Archetypal Furan Aldehyde

Furfural (furan-2-carbaldehyde) is a pivotal organic compound derived from the dehydration of C5 sugars (pentoses). Its history is a compelling narrative of serendipitous discovery, meticulous chemical investigation, and industrial innovation.

Discovery and Early Characterization

The story of furfural begins in 1821, when German chemist Johann Wolfgang Döbereiner first isolated a small sample as a byproduct of formic acid synthesis, an observation he published in 1832.[1][2] At the time, Döbereiner was preparing formic acid by distilling ants, and it is believed that plant matter present with the ants served as the precursor.[2]

It was the Scottish chemist John Stenhouse who, in 1840, demonstrated that this oily substance could be reliably produced by distilling a wide array of agricultural materials—including bran, corn, and sawdust—with aqueous sulfuric acid.[1][3] He successfully determined its empirical formula to be C₅H₄O₂.[1][3] The name "furfurol" was coined in 1845 by George Fownes, derived from the Latin words furfur (bran) and oleum (oil), reflecting its source.[2] A few years later, in 1848, the French chemist Auguste Cahours correctly identified the compound as an aldehyde.[1]

The Quest for Structure

Determining the chemical structure of furfural proved to be a significant challenge for 19th-century chemists. The molecule's furan ring, a cyclic ether, was prone to cleavage under the harsh reagents used at the time.[1] The German chemist Adolf von Baeyer first speculated on the heterocyclic furan structure in 1870 and confirmed his hypothesis through further work published in 1877.[1] By 1886, the name was commonly shortened to "furfural" (from furfuraldehyde), and its correct chemical structure was being proposed.[1] The final confirmation came in 1901, when Carl Harries elucidated the structure of furan itself, thereby solidifying the proposed structure of furfural.[1]

G cluster_discovery Discovery & Naming cluster_structure Structural Elucidation cluster_commercial Commercialization d1821 1821: Döbereiner first isolates furfural s1840 1840: Stenhouse produces from biomass d1821->s1840 Systematic Production f1845 1845: Fownes names it 'furfurol' s1840->f1845 Naming c1848 1848: Cahours identifies it as an aldehyde f1845->c1848 Functional Group ID b1870 1870: Von Baeyer speculates furan structure b1877 1877: Von Baeyer confirms structure b1870->b1877 Confirmation h1901 1901: Harries confirms furan structure b1877->h1901 Final Proof q1922 1922: Quaker Oats begins mass production

Caption: Historical timeline of the discovery and characterization of furfural.
Commercialization and Industrial Production

Furfural remained a laboratory curiosity until 1922, when the Quaker Oats Company pioneered its mass production from oat hulls, a plentiful byproduct of their cereal manufacturing.[1] This marked a significant milestone in industrial chemistry, establishing one of the earliest bio-based chemical feedstocks.[4] The fundamental process, known as the Quaker Oats process, involved the acid-catalyzed hydrolysis of pentosan polymers in biomass to xylose, followed by the dehydration of xylose to furfural. Modern production methods still rely on this core principle, utilizing various agricultural residues like sugarcane bagasse and corncobs.[1]

5-Hydroxymethylfurfural (5-HMF)

5-Hydroxymethylfurfural (5-HMF) is another critical furan-based aldehyde, derived from the dehydration of C6 sugars (hexoses). Unlike furfural, its path to commercial viability was significantly longer due to challenges in its selective synthesis.

Discovery and Synthesis Challenges

5-HMF was first reported in the scientific literature in 1875 as an intermediate compound formed during the acid-catalyzed conversion of sugars into levulinic acid. It is produced by the triple dehydration of hexoses like fructose and glucose.

While the chemistry is analogous to furfural production, achieving high yields of 5-HMF proved difficult for over a century. The primary challenge was the compound's instability in the aqueous acidic conditions required for its formation; 5-HMF readily rehydrates to form levulinic acid and formic acid, and also tends to polymerize into insoluble humins. This contrasted with furfural, which is less reactive and can be continuously removed from the reaction mixture with steam. It was not until the 21st century, with the development of new catalytic systems, biphasic reactors, and the use of alternative solvents like ionic liquids, that commercial-scale production of 5-HMF became feasible, with the first plants coming online in 2013.

Experimental Protocols

Historical Laboratory Synthesis of Furfural (Stenhouse Method, circa 1840)

This protocol is a reconstruction of the method used by John Stenhouse. His experiments were foundational in demonstrating that furfural could be produced from a wide variety of plant materials.

  • Objective: To produce "furfurol" by the acid-catalyzed dehydration of pentosans in biomass.

  • Apparatus:

    • 500 mL round-bottomed flask

    • Distillation apparatus (condenser, receiving flask)

    • Heating source (oil bath or sand bath)

  • Reagents:

    • 15 g of dry biomass (e.g., wheat bran, sawdust, or bagasse, finely ground)

    • 150 mL of dilute sulfuric acid (approx. 10-12% by volume)

    • (Optional) 5 g of a salt such as sodium chloride (NaCl) to enhance selectivity and reaction rate.

  • Procedure:

    • Place the ground biomass, dilute sulfuric acid, and optional salt into the 500 mL round-bottomed flask.

    • Shake the flask to ensure the biomass is thoroughly wetted and a homogenous mixture is formed.

    • Assemble the distillation apparatus, connecting the flask to the condenser and collection flask.

    • Apply heat to the flask using an oil bath. Adjust the heat to achieve a rapid rate of distillation.

    • Continue distillation. The distillate will appear as a milky or two-phase solution as the furfural, which is only partially soluble in water, co-distills with steam.

    • The process is continued until the distillate runs clear, indicating that furfural is no longer being produced in significant quantities. This typically required around 40-60 minutes.[3]

    • The collected distillate can be further purified by salting out the furfural and performing a second distillation or solvent extraction.

G start 1. Combine Biomass, Dilute H₂SO₄, and NaCl in Flask mix 2. Shake to Create Homogenous Mixture start->mix setup 3. Assemble Distillation Apparatus mix->setup heat 4. Heat Flask to Achieve Rapid Distillation setup->heat distill 5. Collect Two-Phase (Furfural-Water) Distillate heat->distill stop 6. Cease Distillation When Distillate is Clear distill->stop purify 7. Purify Furfural via Salting Out / Extraction stop->purify G cluster_main Mechanism of 5-HMF in Sickle Cell Disease HMF 5-HMF RBC Sickle Red Blood Cell (RBC) HMF->RBC Enters Cell HbS Deoxygenated HbS HMF->HbS Forms Adduct, Increases O₂ Affinity Psickle Psickle Ion Channel (Dehydration Pathway) HMF->Psickle Inhibits Polymer HbS Polymerization HbS->Polymer Initiates HbS->Psickle Activates Sickling RBC Sickling Polymer->Sickling Causes Dehydration RBC Dehydration (K⁺ and Water Efflux) Psickle->Dehydration Causes Dehydration->Polymer Accelerates G cluster_pathway Anti-Inflammatory Mechanism of 5-HMF LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (ERK, JNK) LPS->MAPK NFKB NF-κB Pathway (IκBα, p65) LPS->NFKB mTOR Akt/mTOR Pathway LPS->mTOR HMF 5-HMF HMF->MAPK Inhibits HMF->NFKB Inhibits HMF->mTOR Inhibits MAPK->NFKB activates Nucleus Nucleus NFKB->Nucleus p65 translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Inflammation Inflammation Genes->Inflammation

References

A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted furan-2-carbaldehydes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their inherent structural features, including a reactive aldehyde group and an aromatic furan ring amenable to various substitutions, make them valuable synthons for the creation of diverse molecular architectures with a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into substituted furan-2-carbaldehydes, with a focus on their potential as therapeutic agents.

Synthesis of Substituted Furan-2-Carbaldehydes

The synthesis of substituted furan-2-carbaldehydes can be achieved through several methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key synthetic strategies include classical condensation reactions, microwave-assisted synthesis, Vilsmeier-Haack formylation, and organometallic cross-coupling reactions.

Meerwein Arylation for 5-Aryl-Furan-2-Carbaldehydes

One common method for introducing an aryl substituent at the 5-position of the furan ring is the Meerwein arylation.[1] This reaction typically involves the diazotization of a substituted aniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.

Experimental Protocol: Synthesis of 5-(2-Bromophenyl)furan-2-carbaldehyde [1]

  • Dissolve 2-bromoaniline (21.5 g, 0.136 mol) in a mixture of concentrated HCl (33.7 mL) and H₂O (22.5 mL).

  • Cool the solution to 0°C and perform diazotization at 0-5°C by adding a solution of sodium nitrite (9.5 g, 0.138 mol) in H₂O (25 mL).

  • Stir the resulting solution for an additional 10 minutes and then filter.

  • To the filtrate, add furan-2-carbaldehyde (15.4 g, 0.16 mol) in H₂O (50 mL) along with a solution of CuCl₂·2H₂O (5 g, 0.04 mol) in H₂O (25 mL) while maintaining the temperature between 10-15°C.

  • Slowly warm the reaction mixture to 40°C and stir at this temperature for 4 hours.

  • Collect the precipitated product by suction filtration, wash with water and a 5% aqueous solution of sodium hydrogen carbonate.

  • Purify the crude product by steam distillation and subsequent crystallization to yield the final product.[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic rings, including furans.[2] This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the furan ring. A modified protocol can be used for the synthesis of isotopically labeled furan-2-carbaldehydes.

Experimental Protocol: Synthesis of Furan-2-carbaldehyde-d [2]

  • Under an inert nitrogen atmosphere, add DMF-d₇ (2.1 g, 28.4 mmol), furan (14.5 g, 213 mmol), and dichloromethane (DCM, 20 mL) to a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath for 10 minutes.

  • Add a solution of oxalyl chloride (3.9 g, 31.2 mmol) in 20 mL DCM dropwise over 10 minutes, during which a white precipitate will form.

  • Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight.

  • After 12 hours, a clear, slightly reddish solution should be formed. The product can be used directly or purified further by bulb-to-bulb distillation.[2]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the characterization and drug development potential of substituted furan-2-carbaldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic DataRef.
Furan-2-carbaldehydeC₅H₄O₂96.08-36.5¹H NMR (CDCl₃): δ 9.64 (s, 1H), 7.68 (m, 1H), 7.25 (m, 1H), 6.59 (m, 1H). ¹³C NMR (CDCl₃): δ 177.9, 152.9, 148.1, 121.1, 112.6.[3]
5-(2-Bromophenyl)furan-2-carbaldehydeC₁₁H₇BrO₂251.0880-82IR (KBr, cm⁻¹): 1691 (C=O). ¹H NMR (CDCl₃): δ 9.69 (s, 1H), 7.92-7.47 (m, 4H, ArH), 7.69 (d, 1H), 7.37 (d, 1H).[4]
5-Nitrofuran-2-carbaldehydeC₅H₃NO₄141.0835-37-[5]
5-Phenylfuran-2-carbaldehydeC₁₁H₈O₂172.1883-84-
Furan-2-carbaldehyde-dC₅H₃DO₂97.09-¹H NMR (CDCl₃): δ 7.68 (dt, 1H), 7.25 (dt, 1H), 6.59 (ddd, 1H). ¹³C NMR (CDCl₃): δ 177.9 (t, J=27.3 Hz), 152.9 (d, J=4.5 Hz), 148.1, 121.1, 112.6.[2]

Biological Activities and Structure-Activity Relationships

Substituted furan-2-carbaldehydes and their derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of the substituents on the furan ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Many furan-2-carbaldehyde derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of a nitro group at the 5-position is a well-known strategy to enhance antibacterial efficacy, as seen in commercial drugs like nitrofurantoin.

Thiosemicarbazone derivatives of substituted furan-2-carbaldehydes have also shown potent antimicrobial effects. For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[5] The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 5-position of the furan ring generally enhance antibacterial activity.

Table of Antimicrobial Activity of Substituted Furan-2-carbaldehyde Thiosemicarbazones [5]

CompoundSubstituent at C5Test OrganismMIC (μg/mL)
5 -NO₂S. aureus ATCC7006991
4 -CF₃C. albicans ATCC900285
1 -H--
6 -Phenyl--
7 -2-Fluorophenyl--
8 -4-Methoxyphenyl--

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [6]

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum uniformly over the surface of a sterile agar plate.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined volume of the test compound solution (at a specific concentration) into each well.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Anticancer Activity

Derivatives of furan-2-carbaldehyde have emerged as promising anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

For example, certain furan-based compounds have shown significant cytotoxic activity against breast cancer cell lines (MCF-7).[1] Compounds 4 and 7 (from the cited study) exhibited IC₅₀ values of 4.06 and 2.96 μM, respectively, and were found to induce cell cycle arrest at the G₂/M phase and promote apoptosis.[1]

Table of Anticancer Activity of Substituted Furan-2-carbaldehyde Derivatives

CompoundCell LineIC₅₀ (μM)Reference
Furan-based compound 4MCF-7 (Breast Cancer)4.06[1]
Furan-based compound 7MCF-7 (Breast Cancer)2.96[1]
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu80 (Duodenal Cancer)13.36[5]
5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (Prostate Cancer)7.69[5]
2-(Furan-2-yl)naphthalen-1-ol derivative 14SKBR-3 (Breast Cancer)0.73 µg/mL[7]
2-(Furan-2-yl)naphthalen-1-ol derivative 22MDA-MB-231 (Breast Cancer)0.85 µg/mL[7]

Experimental Protocol: MTT Cell Viability Assay [1]

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Dissolve the resulting formazan crystals by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which substituted furan-2-carbaldehydes exert their biological effects is crucial for rational drug design and development. These compounds have been shown to modulate several key signaling pathways.

Inhibition of the IL-33/ST2 Signaling Pathway

The IL-33/ST2 signaling pathway plays a critical role in inflammatory and autoimmune diseases. Small molecule inhibitors targeting this pathway are of significant therapeutic interest. Certain 1-(furan-2-ylmethyl)pyrrolidine-based compounds, derived from substituted furan-2-carbaldehydes, have been identified as inhibitors of the ST2/IL-33 interaction. Structure-activity relationship studies have shown that modifications on both the furan and pyrrolidine rings can significantly impact the inhibitory potency.

IL33_ST2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL33 IL-33 sST2 sST2 (decoy receptor) IL33->sST2 Inhibited by ReceptorComplex ST2L IL-1RAcP IL33->ReceptorComplex Binds ST2L ST2L IL1RAcP IL-1RAcP MyD88 MyD88 ReceptorComplex->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Furan_Inhibitor Substituted Furan-2-carbaldehyde Derivative Furan_Inhibitor->IL33 Blocks Interaction Furan_Inhibitor->ST2L

Caption: IL-33/ST2 signaling pathway and inhibition by furan derivatives.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Furanone derivatives, which share structural similarities with some bacterial signaling molecules, have been identified as potent QS inhibitors. These compounds can interfere with QS receptors, such as LasR in Pseudomonas aeruginosa, thereby attenuating bacterial pathogenicity.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer Autoinducer (e.g., AHL) LasR LasR Receptor Autoinducer->LasR Binds & Activates Gene_Expression Virulence Gene Expression LasR->Gene_Expression Induces Biofilm Biofilm Formation Gene_Expression->Biofilm Leads to Furanone Furanone Derivative Furanone->LasR Antagonizes

Caption: Quorum sensing inhibition by furanone derivatives.

Experimental Workflow

The development of novel drugs based on the substituted furan-2-carbaldehyde scaffold typically follows a multi-step workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_lead_opt Lead Optimization Synthesis Synthesis of Substituted Furan-2-carbaldehydes Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Characterization->Anticancer Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Antimicrobial->Pathway_Analysis Anticancer->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Anticancer->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Enzyme_Inhibition->SAR ADMET In silico & In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET ADMET->Synthesis Iterative Design

Caption: General experimental workflow for drug discovery.

Conclusion

Substituted furan-2-carbaldehydes are a privileged scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic versatility of the furan ring allows for the generation of large libraries of compounds for biological screening. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent antimicrobial and anticancer activities. Furthermore, investigations into their molecular mechanisms of action have revealed their ability to modulate key signaling pathways, such as the IL-33/ST2 pathway and bacterial quorum sensing. The continued exploration of this chemical space, guided by a comprehensive understanding of their synthesis, biological activity, and mechanisms of action, holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

Potential Research Areas for 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)furan-2-carbaldehyde is a substituted furan derivative with significant potential for exploration in medicinal chemistry and materials science. The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The introduction of a 3-fluorophenyl substituent offers opportunities to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This technical guide outlines promising research avenues for this compound, providing a foundation for its investigation as a lead compound in drug discovery and as a building block for novel functional materials.

Introduction

Furan-2-carbaldehyde derivatives are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds.[4][5][6] The inherent reactivity of the aldehyde group allows for diverse chemical transformations, enabling the construction of complex molecular architectures. The phenylfuran moiety, in particular, has been identified as a key structural motif in compounds with interesting pharmacological activities. This document details potential research directions for this compound, focusing on its synthesis, derivatization, and evaluation in several key therapeutic areas.

Synthesis and Chemical Properties

Table 1: Physicochemical Properties of Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehydeC12H7F3O2240.1864-66[7]
5-(4-Fluoro-phenyl)-furan-2-carbaldehydeC11H7FO2190.17Not available[8]
5-(3-Chlorophenyl)furan-2-carbaldehydeC11H7ClO2206.63Not available[9]
5-(3-Methoxy-phenyl)-furan-2-carbaldehydeC12H10O3202.21Not available[10]
Experimental Protocol: Proposed Synthesis of this compound

A potential synthesis can be adapted from methods used for similar 5-aryl-furan-2-carbaldehydes.[11]

  • Diazotization of 3-Fluoroaniline: Dissolve 3-fluoroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

  • Meerwein Arylation of Furfural: To a solution of furfural in acetone, add copper(II) chloride as a catalyst. Add the freshly prepared diazonium salt solution dropwise to the furfural solution at room temperature. Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Diazotization cluster_reaction2 Meerwein Arylation 3-Fluoroaniline 3-Fluoroaniline Diazonium_Salt 3-Fluorophenyldiazonium Chloride 3-Fluoroaniline->Diazonium_Salt NaNO2, HCl Furfural Furfural Product This compound Furfural->Product Diazonium_Salt->Product CuCl2

Caption: Proposed synthetic workflow for this compound.

Potential Research Areas in Drug Discovery

The furan scaffold is a versatile platform for the development of new therapeutic agents.[1][3] The following sections outline potential areas of investigation for derivatives of this compound.

Antimicrobial Agents

Rationale: Furan derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3][12][13] The aldehyde functionality of this compound can be readily converted into various pharmacologically active moieties, such as Schiff bases, hydrazones, and chalcones.[14]

Proposed Research Workflow:

  • Synthesis of Derivatives: Synthesize a library of derivatives by reacting this compound with various amines, hydrazides, and ketones.

  • In Vitro Screening: Evaluate the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

  • Structure-Activity Relationship (SAR) Studies: Analyze the antimicrobial activity data to establish relationships between the chemical structure and biological activity, guiding the design of more potent analogs.

  • Mechanism of Action Studies: Investigate the mechanism of action of the most potent compounds, for example, by examining their effects on microbial cell wall synthesis, protein synthesis, or DNA replication.

Antimicrobial_Workflow Start This compound Synthesis Synthesize Derivatives (Schiff bases, hydrazones, etc.) Start->Synthesis Screening In Vitro Antimicrobial Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR MoA Mechanism of Action Studies SAR->MoA Lead Lead Compound MoA->Lead

Caption: Workflow for the development of antimicrobial agents.

Anticancer Agents

Rationale: Numerous furan-containing compounds have exhibited significant cytotoxic activity against various cancer cell lines.[2][12] The proposed research will focus on synthesizing derivatives and evaluating their potential to inhibit cancer cell proliferation and induce apoptosis.

Proposed Research Workflow:

  • Derivative Synthesis: Create a diverse library of compounds, including thiosemicarbazones and chalcones, which are known to possess anticancer properties.[12]

  • Cytotoxicity Screening: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) using assays such as the MTT or SRB assay.

  • Apoptosis and Cell Cycle Analysis: Investigate the ability of the most active compounds to induce apoptosis (e.g., using Annexin V/PI staining) and cause cell cycle arrest (e.g., by flow cytometry).

  • Target Identification: Identify the molecular targets of the lead compounds through techniques such as Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family proteins) or kinase inhibition assays.

Anticancer_Signaling_Pathway Compound This compound Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Pathway Signaling Pathway (e.g., Apoptosis, Cell Cycle) Target->Pathway Effect Biological Effect (e.g., Apoptosis, Proliferation Inhibition) Pathway->Effect

Caption: Potential signaling pathway targeted by anticancer derivatives.

Anti-inflammatory Agents

Rationale: Furan derivatives have been reported to possess anti-inflammatory properties.[1] Research in this area would involve the synthesis of novel derivatives and their evaluation in models of inflammation.

Proposed Research Workflow:

  • Synthesis of Novel Derivatives: Focus on synthesizing derivatives that incorporate moieties known to be associated with anti-inflammatory activity, such as N-acylhydrazones.

  • In Vitro Anti-inflammatory Assays: Evaluate the ability of the compounds to inhibit the production of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Enzyme Inhibition Assays: Assess the inhibitory activity of the compounds against key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).

  • In Vivo Models of Inflammation: Test the most promising compounds in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

Materials Science Applications

Beyond pharmaceuticals, furan-based compounds are valuable in materials science.[4][9][15]

Potential Research Areas:

  • Polymer Synthesis: The aldehyde functionality can be utilized in condensation reactions to synthesize novel furan-containing polymers with potentially interesting thermal and mechanical properties.

  • Dyes and Pigments: The extended π-conjugated system of 5-aryl-furans suggests their potential use as scaffolds for the development of new organic dyes and pigments.[15]

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents and functional materials. Its versatile chemical nature allows for the synthesis of a wide array of derivatives. The outlined research areas provide a strategic framework for exploring the full potential of this compound. Further investigation into its synthesis, derivatization, and biological evaluation is highly warranted.

References

Methodological & Application

Application Note: Synthesis and Biological Evaluation of Chalcones Derived from 5-(3-Fluorophenyl)furan-2-carbaldehyde via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a cornerstone method for synthesizing these versatile compounds due to its simplicity and efficiency.[2][3]

The incorporation of a furan ring and fluorine atoms into the chalcone scaffold has been shown to enhance biological activity. The furan moiety is a known pharmacophore, and fluorine's high electronegativity can significantly alter the molecule's physicochemical properties, often leading to improved metabolic stability and binding affinity.[4][5] This application note provides a detailed protocol for the synthesis of novel chalcones using 5-(3-Fluorophenyl)furan-2-carbaldehyde as a key starting material and various acetophenone derivatives. Furthermore, it summarizes the potential biological activities of the resulting compounds, drawing parallels from structurally similar molecules.

Reaction Principle

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde This compound BetaHydroxy β-Hydroxy Ketone Ketone Acetophenone Derivative Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Enolate->Aldehyde Nucleophilic Attack Chalcone Chalcone Derivative BetaHydroxy->Chalcone Dehydration Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Dissolve Aldehyde and Ketone in Ethanol Catalyst Add NaOH/KOH solution dropwise Reactants->Catalyst Reaction Stir at Room Temperature (4-24h) Catalyst->Reaction Quench Pour into Ice-Cold Water Reaction->Quench Neutralize Acidify with 10% HCl Quench->Neutralize Filter Collect Precipitate by Filtration Neutralize->Filter Purify Recrystallization or Column Chromatography Filter->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize

References

Applications of 5-(3-Fluorophenyl)furan-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound belonging to the family of 5-aryl-furan-2-carbaldehydes. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the aldehyde group and the diverse biological activities exhibited by the 5-arylfuran scaffold. The furan ring is a common motif in many biologically active compounds and approved drugs, valued for its ability to engage in various biological interactions. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

While direct and extensive research on the specific medicinal applications of this compound is limited in publicly available literature, its structural analogs have shown promising activities in several therapeutic areas, including cancer and infectious diseases. This document provides an overview of the potential applications of this compound based on the biological activities of closely related compounds, along with detailed protocols for its synthesis and for evaluating its potential biological efficacy.

Synthesis of this compound

A common and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, furfural. Another widely used method is the Suzuki cross-coupling reaction.

Protocol: Synthesis via Meerwein Arylation

This protocol is a general procedure adapted for the synthesis of 5-aryl-furan-2-carbaldehydes and can be applied for the synthesis of this compound.

Materials:

  • 3-Fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Furfural

  • Copper(II) chloride (CuCl₂)

  • Appropriate solvents (e.g., water, acetone)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization of 3-Fluoroaniline:

    • Dissolve 3-fluoroaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Meerwein Arylation Reaction:

    • In a separate flask, prepare a solution of furfural in acetone and water.

    • Add copper(II) chloride to the furfural solution and cool it to 0-5 °C.

    • Slowly add the freshly prepared cold diazonium salt solution to the furfural solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow General Synthesis of this compound cluster_diazotization Diazotization cluster_meerwein Meerwein Arylation cluster_workup Work-up and Purification A 3-Fluoroaniline B NaNO2, HCl, H2O 0-5 °C A->B C 3-Fluorophenyldiazonium chloride B->C D Furfural, CuCl2 Acetone/H2O C->D E Reaction Mixture D->E F Neutralization (NaHCO3) E->F G Extraction (Ethyl Acetate) F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J MIC_Workflow Broth Microdilution for MIC Determination A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(3-fluorophenyl)furan-2-carbaldehyde as a key starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the specific use of this fluorinated building block.

Introduction

This compound is a valuable bifunctional molecule, incorporating a reactive aldehyde group and a furan ring substituted with a fluorophenyl moiety. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting heterocyclic compounds, potentially enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This makes it an attractive starting point for the development of novel drug candidates with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic rings through condensation and cyclization reactions.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many medicinally important compounds.[5][6] The synthesis of pyrazole derivatives from this compound can be achieved through a multi-step process involving an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.

Experimental Workflow for Pyrazole Synthesis

start This compound intermediate1 Chalcone Intermediate start->intermediate1 Claisen-Schmidt Condensation product Substituted Pyrazole Derivative intermediate1->product Cyclization reagent1 Acetophenone derivative (e.g., 4-methoxyacetophenone) Base (e.g., NaOH or KOH) reagent2 Hydrazine hydrate or substituted hydrazine

Caption: Synthetic workflow for pyrazole derivatives.

Protocol 1: Synthesis of a 3,5-Disubstituted Pyrazole Derivative

  • Chalcone Synthesis:

    • To a solution of this compound (1 mmol) and an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone, 1 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (10%, 5 mL).

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the chalcone intermediate.

  • Pyrazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) for 10-12 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to yield the final pyrazole derivative.

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[7][8] The synthesis of pyridazinone derivatives can be initiated by reacting this compound with a compound containing an active methylene group, followed by cyclization with hydrazine.

Experimental Workflow for Pyridazinone Synthesis

start This compound intermediate1 Knoevenagel Condensation Product start->intermediate1 Knoevenagel Condensation product Substituted Pyridazinone Derivative intermediate1->product Cyclization reagent1 Active methylene compound (e.g., Ethyl acetoacetate) Base (e.g., Piperidine) reagent2 Hydrazine hydrate

Caption: Synthetic workflow for pyridazinone derivatives.

Protocol 2: Synthesis of a Substituted Pyridazinone Derivative

  • Knoevenagel Condensation:

    • A mixture of this compound (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 4-6 hours.

    • The reaction is monitored by TLC.

    • After completion, the solvent is evaporated under reduced pressure. The residue is then triturated with petroleum ether to obtain the crude condensation product.

  • Pyridazinone Ring Formation:

    • The crude product from the previous step is dissolved in a mixture of ethanol and glacial acetic acid (1:1, 20 mL).

    • Hydrazine hydrate (1.5 mmol) is added, and the mixture is refluxed for 8-10 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude pyridazinone is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Biological Activities and Potential Applications

While specific biological data for derivatives of this compound are not extensively available, studies on analogous compounds provide insights into their potential therapeutic applications.

Antimicrobial Activity

Derivatives of 5-arylfuran-2-carbaldehyde have been shown to be precursors to compounds with significant antimicrobial and antifungal activity.[9][10][11] For instance, pyrazole derivatives containing a 5-(4-nitrophenyl)furan moiety have demonstrated notable inhibitory effects against various bacterial and fungal strains.[9]

Table 1: Exemplary Antimicrobial Activity of Analogous Pyrazole Derivatives

Compound ClassTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Pyrazole derivative with 5-(4-nitrophenyl)furanStaphylococcus aureus1.95 - 3.9[9]
Pyrazole derivative with 5-(4-nitrophenyl)furanEscherichia coli3.9 - 7.81[9]
Pyrazole derivative with 5-(4-nitrophenyl)furanCandida albicans0.97 - 1.95[9]

Note: The data presented are for analogous compounds and should be considered indicative of the potential activity of derivatives of this compound.

Anticancer Activity

Pyridazinone-based compounds have emerged as promising anticancer agents, with some derivatives exhibiting potent inhibitory effects on various cancer cell lines.[7][12][13][14] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.[7][8]

Table 2: Exemplary Anticancer Activity of Analogous Pyridazinone Derivatives

Compound ClassCancer Cell LineGI50 (µM)Reference
Pyridazinone-diarylurea derivativeMelanoma (UACC-62)2.5[7]
Pyridazinone-diarylurea derivativeNSCLC (A549/ATCC)1.66[7]
Pyridazinone-diarylurea derivativeColon Cancer (HCT-116)3.1[7]

Note: The data presented are for analogous compounds and should be considered indicative of the potential activity of derivatives of this compound.

Potential Signaling Pathway Modulation

Based on the observed anticancer activities of related pyridazinone derivatives, it is plausible that compounds synthesized from this compound could modulate key signaling pathways involved in tumorigenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.

VEGFR-2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. The established synthetic protocols for related furan derivatives provide a solid foundation for the exploration of its chemical space. The resulting pyrazole and pyridazinone derivatives are anticipated to exhibit interesting biological activities, warranting further investigation for their potential as novel therapeutic agents in antimicrobial and anticancer drug discovery. The presence of the fluorophenyl moiety is a key structural feature that may impart advantageous pharmacological properties.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 3-(3-fluorophenyl)furan. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of 3-substituted furans, the formylation is anticipated to occur at the C2 or C5 position of the furan ring. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the resulting aldehyde. Additionally, a summary of typical reaction parameters for the formylation of related furan derivatives is presented in a comparative data table.

Introduction

The Vilsmeier-Haack (V-H) reaction is a widely utilized chemical transformation that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic substrate.[1] The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, is then attacked by the electron-rich substrate. Subsequent hydrolysis of the intermediate iminium species yields the corresponding aldehyde.[1]

Furan and its derivatives are excellent substrates for the Vilsmeier-Haack reaction due to the electron-rich nature of the furan ring.[4] For unsubstituted furan, formylation occurs almost exclusively at the 2-position, often in near-quantitative yields.[4] However, the regioselectivity of the reaction can be influenced by the presence of substituents on the furan ring. In the case of 3-substituted furans, electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally expected to occur at the C2 or C5 position, as the cationic intermediate is more stabilized at these positions.

This protocol specifically addresses the formylation of 3-(3-fluorophenyl)furan, a substrate of interest in medicinal chemistry and materials science. The presence of the 3-fluorophenyl group may influence the reactivity of the furan ring and the regioselectivity of the formylation.

Key Signaling Pathways and Experimental Workflow

The Vilsmeier-Haack reaction proceeds through a well-established mechanism involving the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Substrate 3-(3-Fluorophenyl)furan Substrate->Intermediate Electrophilic Attack Product Formylated Product Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

The experimental workflow for this protocol can be summarized in the following diagram:

Experimental_Workflow Start Start Reagent_Prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) Start->Reagent_Prep Reaction Reaction with 3-(3-Fluorophenyl)furan Reagent_Prep->Reaction Workup Aqueous Work-up (Hydrolysis and Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for the Vilsmeier-Haack Formylation.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and the specific reactivity of the substrate.

Materials and Reagents:

  • 3-(3-Fluorophenyl)furan

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 equivalents).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous DCM.

    • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Depending on the substrate's reactivity, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and may cause gas evolution.

    • Stir the mixture vigorously for 30 minutes to an hour to ensure complete hydrolysis of the iminium intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired formylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Vilsmeier-Haack formylation of furan and related derivatives. This data can serve as a reference for optimizing the protocol for 3-(3-fluorophenyl)furan.

SubstrateEquivalents of POCl₃SolventTemperature (°C)Time (h)Yield (%)Reference
Furan1.1DMF252~95[4]
2-Methylfuran1.1DMF25385N/A
3-Methylfuran1.2DMF/DCM0 to 25475N/A
2-Phenylfuran1.5DMF40680N/A
General Protocol1.5DMF0 to rt6.577[5]

Note: The data for substituted furans are representative and may vary based on specific reaction conditions.

Safety Precautions

  • The Vilsmeier-Haack reaction should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

  • The quenching step is exothermic and should be performed slowly and with caution.

  • All solvents are flammable and should be handled away from ignition sources.

By following this detailed protocol and considering the provided data, researchers can effectively perform the Vilsmeier-Haack formylation of 3-(3-fluorophenyl)furan and related compounds.

References

Application Notes and Protocols: Biological Activity of Compounds Derived from 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for compounds derived from 5-(3-Fluorophenyl)furan-2-carbaldehyde. While specific quantitative data for 3-fluoro substituted derivatives are limited in publicly available literature, this document presents data from closely related analogs, particularly other halogenated 5-phenylfuran-2-carbaldehyde derivatives. These analogs serve as valuable surrogates for predicting biological activity and for guiding experimental design.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. The furan ring is a key structural motif in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The introduction of a substituted phenyl ring at the 5-position of the furan-2-carbaldehyde scaffold, particularly with a fluorine atom, can significantly modulate the compound's physicochemical properties and biological activity. The fluorine atom, owing to its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve membrane permeability, and alter binding interactions with biological targets.

This document focuses on derivatives of this compound, primarily exploring their potential as anticancer and antimicrobial agents through the formation of chalcones and Schiff bases.

Synthesis of Derivatives

The primary synthetic routes for deriving biologically active compounds from this compound involve the reaction of its aldehyde functional group. Two common and effective methods are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an appropriate acetophenone to yield a chalcone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) in ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 1-2 mL of 40% solution) to the stirred solution at room temperature.

  • Continue stirring for approximately 15-30 minutes.

  • Add a solution of this compound (1 mmol) in ethanol (5-10 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of Schiff Bases

This protocol outlines the synthesis of Schiff bases by the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in ethanol or methanol (15-20 mL) in a round-bottom flask.

  • Add the primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid product with cold ethanol or methanol and dry it.

  • If necessary, the product can be purified by recrystallization from a suitable solvent.

Biological Activities and Data Presentation

Derivatives of 5-aryl-furan-2-carbaldehyde have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is often attributed to the entire molecular scaffold, with the nature and position of substituents on the phenyl ring playing a crucial role in modulating the potency and selectivity.

Anticancer Activity

Chalcones and other derivatives of 5-aryl-furan-2-carbaldehydes have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Cytotoxicity of 5-Aryl-Furan-2-Carbaldehyde Derivatives (Analogous Compounds)

Compound IDDerivative TypeSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Citation
Analog 1 Chalcone4-ChloroLeukemia SR0.05 - 0.09
Analog 2 Furanone3,4,5-TrimethoxyVarious< 0.02[1]
Analog 3 Furan-based3,4-DimethoxyMCF-72.96 - 4.06[2]
Analog 4 Benzothiazolyl-furan-VariousSuperior to 5-FU[3]

Note: The data presented are for structurally similar compounds and should be considered as indicative of the potential activity of this compound derivatives.

Antimicrobial Activity

Schiff bases and chalcones derived from 5-aryl-furan-2-carbaldehydes have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 5-Aryl-Furan-2-Carbaldehyde Derivatives (Analogous Compounds)

Compound IDDerivative TypeSubstitution on Phenyl RingMicroorganismMIC (µg/mL)Citation
Analog 5 Schiff Base4-Methoxy (on triazole)C. albicans62.5[4]
Analog 6 Chalcone4-ChloroS. aureus256
Analog 7 Chalcone4-ChloroE. coli512
Analog 8 Schiff Base4-Methyl (on pyrazole)E. coli, S. aureus6.25[5]

Note: The data presented are for structurally similar compounds and should be considered as indicative of the potential activity of this compound derivatives.

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][9]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathways for the derivatives and a proposed mechanism of action for their anticancer activity based on available literature for analogous compounds.

Synthesis_Workflow This compound This compound Chalcone Chalcone This compound->Chalcone Claisen-Schmidt Condensation Schiff_Base Schiff_Base This compound->Schiff_Base Condensation Acetophenone Acetophenone Acetophenone->Chalcone Amine Amine Amine->Schiff_Base

Caption: General synthetic routes for chalcone and Schiff base derivatives.

Anticancer_Mechanism Furan_Derivative Furan Chalcone/Schiff Base Derivative Tubulin Tubulin Polymerization Furan_Derivative->Tubulin Inhibition p53_Activation p53 Activation Furan_Derivative->p53_Activation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed anticancer mechanism of action for furan derivatives.

References

Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(3-Fluorophenyl)furan-2-carbaldehyde as a versatile building block in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data from representative reactions, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

This compound is a key heterocyclic intermediate in medicinal chemistry. The substituted furan scaffold is a bioisostere for phenyl rings and is present in numerous pharmacologically active compounds, often improving metabolic stability and receptor binding affinity. The presence of a fluorine atom on the phenyl ring can further enhance pharmacokinetic properties such as membrane permeability and metabolic resistance by blocking potential sites of oxidation. This aldehyde is a crucial starting material for creating a diverse range of more complex molecules, including kinase inhibitors, antimicrobial agents, and other potential therapeutics. Its aldehyde functionality allows for a wide array of chemical transformations, making it a valuable tool in drug discovery and development.

Synthesis of this compound

The most common and efficient method for synthesizing 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a furan-based boronic acid or ester with an aryl halide.

General Reaction Scheme

Synthesis_Scheme R1 5-Formylfuran-2-boronic acid reaction_center + R1->reaction_center R2 1-Bromo-3-fluorobenzene R2->reaction_center P1 This compound reaction_center->P1 Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O 70-80 °C

Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 5-aryl-furan-2-carbaldehydes.[1]

Materials:

  • 5-Formylfuran-2-boronic acid (1.0 mmol, 1.0 eq)

  • 1-Bromo-3-fluorobenzene (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • Toluene (4 mL)

  • Ethanol (4 mL)

  • Water (3 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Septa

  • Argon or Nitrogen source

Procedure:

  • To a round-bottomed flask, add 5-formylfuran-2-boronic acid, 1-bromo-3-fluorobenzene, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes and seal the flask with a septum.

  • Heat the reaction mixture to 70-80 °C and stir overnight.

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data for Synthesis of 5-Aryl-Furan-2-Carbaldehydes

The following table summarizes yields from various palladium-catalyzed syntheses of 5-phenyl-furan-2-carbaldehyde analogs, which are indicative of the expected efficiency for the synthesis of the 3-fluoro derivative.

Coupling PartnersCatalyst/ConditionsYield (%)Reference
5-Bromo-2-furaldehyde + Phenylboronic acidtrans-(Cy₂NH)₂Pd(OAc)₂(DAPCy) / EtOH, aerobic91%[2]
5-Bromo-aldehyde + 3-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃, Toluene/Ethanol/H₂O, 70°C80%[1]
5-Chlorofuran-2-carbaldehyde + Phenylboronic acidPAP ligand / Pd catalyst>99%[2]
5-Bromo-2-furaldehyde + Phenyl tributyl tin5% Pd(PPh₃)₂Cl₂ / Dichloroethane, reflux61%[2]
Bromobenzene + Organozinc reagentsPd(dppf)Cl₂71-77%[2]

Applications in the Synthesis of Pharmaceutical Intermediates

This compound serves as a versatile precursor for a variety of pharmaceutical intermediates through reactions such as reductive amination, Knoevenagel condensation, and the formation of various heterocyclic systems.

Reductive Amination for the Synthesis of Amines

The aldehyde can be converted into primary, secondary, or tertiary amines via the formation of an imine followed by reduction. These amine derivatives are common in pharmacologically active molecules.

Workflow_Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start This compound + Primary Amine (R-NH₂) Condensation Condensation (Methanol, RT) Start->Condensation Imine Intermediate Imine Condensation->Imine Imine_ref Intermediate Imine Reduction Hydrogenation (Catalyst, H₂) Product Secondary Amine Product Reduction->Product Imine_ref->Reduction

Caption: Two-step, one-pot workflow for reductive amination.

Experimental Protocol: Two-Step Reductive Amination [3]

  • Imine Formation: Dissolve this compound (1 mmol) and a primary amine (e.g., aniline, 1 mmol) in methanol. Stir the solution at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or LC-MS).

  • Reduction: Transfer the solution containing the intermediate imine to a hydrogenation reactor containing a suitable catalyst (e.g., CuAlOx, Raney Ni, or Pd/C). Pressurize the reactor with hydrogen gas (H₂) and heat as required (e.g., 80-120 °C). After the reaction is complete, filter the catalyst and evaporate the solvent to yield the secondary amine product. This process often results in good to excellent yields (up to 99%).[3][4]

Knoevenagel Condensation for Kinase Inhibitor Scaffolds

The Knoevenagel condensation of this compound with active methylene compounds, such as substituted indolin-2-ones, is a key step in synthesizing scaffolds for kinase inhibitors.

Experimental Protocol: Knoevenagel Condensation [5]

  • In a microwave vial, combine this compound (1.2 mmol), a substituted oxindole (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (5-6 drops).

  • Seal the vial and subject it to microwave irradiation, ramping to 150 °C and holding for 30 minutes.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired 3-(5-(3-fluorophenyl)furan-2-ylmethylene)indolin-2-one derivative.

Synthesis of Other Heterocyclic Intermediates

The aldehyde functionality can be used to construct other important heterocyclic rings.

Reaction TypeReagentsProduct TypeExpected YieldReference
Willgerodt-Kindler Morpholine, Sulfur, DMF4-[[5-(3-Fluorophenyl)-2-furyl]carbonothioyl]morpholine65-82%[6]
Erlenmeyer-Plöchl Hippuric acid, Acetic anhydride, NaOAcAzlactone (Oxazol-5(4H)-one derivative)~83%[7]
Chalcone Synthesis Substituted Acetophenone, BaseChalcone (1,3-Diaryl-2-propen-1-one)~80%[8]

Role in Modulating Biological Pathways

Pharmaceuticals derived from 5-aryl-furan intermediates often function by inhibiting key enzymes in cellular signaling pathways, such as protein kinases. Dysregulation of these pathways is a hallmark of diseases like cancer.

Kinases catalyze the transfer of a phosphate group from ATP to a protein substrate, activating or deactivating it. Small molecule inhibitors, often developed from scaffolds synthesized using intermediates like this compound, compete with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade. Furan derivatives have been shown to modulate pathways including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways.[9]

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., MAPK pathway) P_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis. Its straightforward preparation via robust methods like the Suzuki-Miyaura coupling and the reactivity of its aldehyde group allow for the efficient construction of diverse and complex molecular architectures. The resulting compounds are scaffolds for potent modulators of biological pathways, particularly as enzyme inhibitors, underscoring the importance of this building block in modern drug discovery programs.

References

Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] These compounds are not only crucial biosynthetic precursors to flavonoids and isoflavonoids but also exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][4] The incorporation of heterocyclic rings, such as furan, into the chalcone scaffold can significantly modulate these biological activities.[1][5]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[2][4][6] This protocol provides a detailed experimental procedure for the synthesis of a series of novel chalcones starting from 5-(3-Fluorophenyl)furan-2-carbaldehyde and various substituted acetophenones.

General Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below:

  • Reactants: this compound and a substituted acetophenone.

  • Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Solvent: Ethanol.

  • Product: (2E)-1-(Substituted-phenyl)-3-(5-(3-fluorophenyl)furan-2-yl)prop-2-en-1-one.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of the target chalcones.

Materials and Reagents

  • This compound

  • Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone, 4'-nitroacetophenone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Hydrochloric Acid (HCl, 10% aqueous solution, for neutralization if needed)

Equipment

  • Round-bottom flasks (50 mL or 100 mL)

  • Magnetic stirrer and stir bars

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Buchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

General Synthesis Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) and an equimolar amount of the selected substituted acetophenone (1.0 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: To the stirred solution, add a 40-50% aqueous solution of KOH or NaOH (e.g., 1-2 mL) dropwise at room temperature.[7] A color change and/or the formation of a precipitate is often observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde spot disappears.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. Stir for 15-20 minutes to ensure complete precipitation of the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The final product should be characterized by standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) and its melting point determined.

Data Presentation

The following table summarizes representative data for a series of synthesized chalcones based on the described protocol.

Compound IDAcetophenone Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
5a -H692112-114Pale Yellow Solid
5b 4-Cl595145-147Yellow Crystals
5c 4-OCH₃788121-123Bright Yellow Solid
5d 4-NO₂496178-180Orange Powder
5e 4-Br594152-154Yellow Needles
5f 3-NO₂4.591165-167Yellow-Orange Solid

Visualizations: Reaction Mechanism and Workflow

The following diagrams illustrate the underlying chemical mechanism and the experimental workflow.

ClaisenSchmidt General Mechanism of Claisen-Schmidt Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Acetophenone Enolate Enolate Ion Ketone->Enolate + OH⁻ Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Furan Aldehyde Chalcone Chalcone Product Adduct->Chalcone - H₂O

Caption: The Claisen-Schmidt reaction mechanism for chalcone synthesis.

Workflow Experimental Workflow for Chalcone Synthesis start 1. Mix Aldehyde & Acetophenone in EtOH add_base 2. Add Aqueous KOH / NaOH Dropwise start->add_base stir 3. Stir at Room Temp (4-8 hours) add_base->stir monitor 4. Monitor Reaction by TLC stir->monitor workup 5. Pour into Ice-Cold Water monitor->workup filter 6. Isolate Solid by Vacuum Filtration workup->filter purify 7. Recrystallize from Ethanol filter->purify end_node 8. Dry and Characterize (NMR, MS, MP) purify->end_node

Caption: Step-by-step experimental workflow for chalcone synthesis.

References

Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)furan-2-carbaldehyde is a fluorinated heterocyclic aldehyde with significant potential as a building block in advanced materials. While specific applications are emerging, its structural motifs—a furan ring known for its electronic properties and a fluorinated phenyl group that can enhance molecular stability and introduce desirable electronic effects—suggest its utility in organic electronics and chemical sensing.[1][2][3] This document provides detailed potential application notes and hypothesized experimental protocols based on the known chemistry of analogous furan derivatives.

Potential Application in Organic Electronics: Synthesis of a Conjugated Polymer

The aldehyde functionality of this compound allows it to be a key monomer in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The furan moiety contributes to the polymer's electronic delocalization, while the fluorophenyl group can improve solubility, thermal stability, and electron-accepting properties.[1][5]

Proposed Synthetic Protocol: Knoevenagel Polycondensation

A common method for synthesizing conjugated polymers from aldehyde monomers is the Knoevenagel condensation reaction. This protocol outlines a hypothetical synthesis of a polymer, Poly[5-(3-Fluorophenyl)furan-2-vinylene-alt-1,4-phenylenediacetonitrile].

Materials:

  • This compound

  • 1,4-Phenylenediacetonitrile

  • Toluene (anhydrous)

  • Basic catalyst (e.g., potassium tert-butoxide or DBU)

  • Methanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve equimolar amounts of this compound and 1,4-phenylenediacetonitrile in anhydrous toluene.

  • Add a catalytic amount (5-10 mol%) of a strong base, such as potassium tert-butoxide.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the polymerization can be monitored by observing changes in color and viscosity.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst residues, and dry under vacuum.

  • The resulting polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomeric impurities.

Expected Material Properties

The following table summarizes the anticipated properties of the synthesized polymer based on data from similar furan-based conjugated polymers.

PropertyExpected ValueCharacterization Technique
Molecular Weight (Mn)10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
UV-Vis Absorption (λmax)400 - 450 nmUV-Vis Spectroscopy
Photoluminescence (λem)500 - 550 nmPhotoluminescence Spectroscopy
Thermal Decomposition (Td)> 300 °CThermogravimetric Analysis (TGA)

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification A This compound F Knoevenagel Polycondensation A->F B 1,4-Phenylenediacetonitrile B->F C Toluene (solvent) C->F D Potassium tert-butoxide (catalyst) D->F E Reflux, 24-48h E->F G Crude Polymer F->G H Methanol Precipitation G->H I Purified Polymer H->I

Caption: Workflow for the synthesis of a conjugated polymer via Knoevenagel polycondensation.

Potential Application in Chemical Sensing: Colorimetric Amine Sensor

Furan-2-carbaldehyde derivatives can react with primary and secondary amines to produce colored products, making them suitable for colorimetric sensors.[3] The electron-withdrawing nature of the 3-fluorophenyl group in this compound can enhance the reactivity of the aldehyde group and modulate the colorimetric response.

Proposed Protocol for Amine Detection

This protocol describes a qualitative and semi-quantitative method for detecting aliphatic amines in a solution using this compound.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

  • Amine-containing sample to be tested.

  • UV-Vis spectrophotometer and cuvettes.

  • Micropipettes.

Procedure:

  • Prepare a series of standard solutions of the target amine with known concentrations.

  • In a set of vials, add a fixed volume of the this compound stock solution.

  • To each vial, add a specific volume of the amine standard solutions (and the unknown sample to a separate vial).

  • Allow the reaction to proceed for a set amount of time (e.g., 5-10 minutes) at room temperature. A color change should be observable.

  • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the colored product.

  • Create a calibration curve by plotting the absorbance at λmax against the concentration of the amine standards.

  • Determine the concentration of the amine in the unknown sample by interpolating its absorbance on the calibration curve.

Expected Sensor Performance

The following table outlines the anticipated performance characteristics of a sensor based on this compound for the detection of a model amine like n-butylamine.

ParameterExpected ValueMeasurement Method
Limit of Detection (LOD)1 - 10 µMUV-Vis Spectroscopy (3σ/slope)
Linear Range10 - 200 µMCalibration Curve
Response Time< 5 minutesTime-course Absorbance Measurement
Wavelength of Max Absorbance (λmax)450 - 550 nmUV-Vis Spectroscopy

Sensor Mechanism and Logic

G cluster_components Sensor Components cluster_reaction Sensing Reaction cluster_output Output Signal cluster_analysis Quantitative Analysis Sensor This compound (Colorless) Reaction Schiff Base Formation Sensor->Reaction Analyte Primary/Secondary Amine (Analyte) Analyte->Reaction Product Colored Product (e.g., Imine) Reaction->Product Detection Color Change (Visual/Spectroscopic) Product->Detection Absorbance Measure Absorbance at λmax Detection->Absorbance Concentration Determine Analyte Concentration Absorbance->Concentration

Caption: Logical workflow for the colorimetric detection of amines.

Disclaimer: The experimental protocols and quantitative data presented in this document are hypothetical and based on the chemical properties of similar compounds. Researchers should conduct their own experiments to validate these proposed applications and optimize the protocols accordingly. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde. The information is structured to address specific experimental challenges and optimize reaction conditions.

Synthetic Strategies Overview

The synthesis of this compound can be effectively achieved through several routes. The two most common and reliable strategies are:

  • Method A: Vilsmeier-Haack Formylation. This classic reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, 2-(3-Fluorophenyl)furan, using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4]

  • Method B: Suzuki-Miyaura Cross-Coupling. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds.[5] It involves coupling a furan building block, such as 5-formylfuran-2-boronic acid or 5-bromofuran-2-carbaldehyde, with a corresponding 3-fluorophenyl partner.[6][7]

Experimental Protocols

Method A: Vilsmeier-Haack Formylation of 2-(3-Fluorophenyl)furan

This protocol is adapted from standard Vilsmeier-Haack procedures for furan derivatives.[8]

Materials:

  • 2-(3-Fluorophenyl)furan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous DMF (3 eq.) to anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF/DCM solution over 30 minutes. A precipitate may form, which is the Vilsmeier reagent.[9]

  • Stir the mixture at 0 °C for an additional 30-60 minutes.

  • Dissolve 2-(3-Fluorophenyl)furan (1 eq.) in anhydrous DCM (5 mL) and add it dropwise to the Vilsmeier reagent suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.

  • Stir vigorously for 30 minutes until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Suzuki-Miyaura Cross-Coupling

This protocol uses 5-bromofuran-2-carbaldehyde and (3-fluorophenyl)boronic acid, based on general Suzuki-Miyaura conditions for heteroaryl compounds.[10][11]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, RuPhos, or triphenylphosphine) if using Pd(OAc)₂

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene and Water (or Dioxane/Water)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1 eq.), (3-fluorophenyl)boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[12]

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis shows completion of the reaction (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide & FAQs

Q1: My Vilsmeier-Haack reaction failed or gave a very low yield. What went wrong?

A1: Several factors can lead to poor results in a Vilsmeier-Haack reaction:

  • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is flame-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Old or improperly stored POCl₃ can degrade. Use a fresh bottle or a recently opened one. DMF can decompose to dimethylamine, which can interfere with the reaction.[13] Using a new bottle of anhydrous DMF is recommended.

  • Reagent Addition: The addition of POCl₃ to DMF is exothermic and should be done slowly at 0 °C to prevent degradation of the reagent.[9] A thick precipitate of the Vilsmeier salt is normal; if stirring becomes difficult, a mechanical stirrer or a larger stir bar may be necessary.[9]

  • Substrate Reactivity: Furans are generally reactive enough for this formylation.[2] However, if the reaction is sluggish, gentle heating (e.g., to 40-60 °C) after the addition of the furan substrate may be required.[13]

Q2: I am seeing multiple spots on my TLC plate after the Suzuki coupling. What are the likely side products?

A2: Common side products in Suzuki couplings include:

  • Homocoupling: Your starting materials can couple with themselves. For example, the boronic acid can homocouple to form 3,3'-difluorobiphenyl, or the bromo-furan can form a dimer. This often happens if the catalyst is not active enough or if the reaction conditions are not optimal.[12]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of fluorobenzene and unreacted 5-bromofuran-2-carbaldehyde.[14] Using anhydrous solvents and a suitable base can minimize this.[15]

  • Unreacted Starting Material: If the reaction stalls, you will see your starting materials on the TLC.

Q3: How can I improve the yield of my Suzuki-Miyaura reaction?

A3: Optimizing a Suzuki reaction often involves screening several parameters:[12]

  • Catalyst/Ligand: Not all palladium catalysts work for all substrates. If Pd(PPh₃)₄ fails, try a more active catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) which can accelerate the oxidative addition step, especially for electron-rich halides.[16]

  • Base: The choice of base is critical. Common choices include K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄.[17] Cesium carbonate is often more effective for difficult couplings.

  • Solvent: The solvent system affects the solubility of reactants and the reaction rate. Toluene/water, dioxane/water, and DME/water are common mixtures.[12]

  • Temperature: If the reaction is slow at 80 °C, increasing the temperature to reflux may improve the rate and yield. However, be aware that higher temperatures can also increase side product formation.

Q4: During the Vilsmeier-Haack workup, I am getting a poor recovery of my product. What could be the issue?

A4: The workup is a critical step. The intermediate iminium salt must be fully hydrolyzed to the aldehyde.[18][19] Ensure you stir the quenched reaction mixture vigorously for an adequate amount of time. If your product has some water solubility, perform multiple extractions with your organic solvent to maximize recovery. A final wash of the combined organic layers with brine helps to remove residual water and water-soluble impurities.

Q5: My Suzuki reaction turns black immediately. Is this normal?

A5: Yes, it is very common for the reaction mixture to turn dark brown or black. This is often due to the formation of palladium black (Pd(0) nanoparticles), which is a sign that the active catalytic species is being formed.[16] While a color change is expected, excessive precipitation of palladium black can indicate catalyst decomposition and a loss of activity.

Data Presentation: Representative Reaction Conditions

For comparison, the tables below summarize typical conditions for related reactions. Researchers can use these as a starting point for optimization.

Table 1: Vilsmeier-Haack Formylation of Furan Derivatives

SubstrateFormylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
FuranDMF / POCl₃---~95[1]
FuranDMF-d₇ / (COCl)₂DCM0 to RT1299[8]
2-PhenylfuranDMF / POCl₃---60[6]
IndoleDMF / POCl₃---95.5[1]

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Ethyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd-complex (0.1)Cs₂CO₃Toluene150 (MW)93[10]
4-Bromothiophene-2-carbaldehydeArylboronic pinacol esterPd(PPh₃)₄ (4)K₂CO₃Dioxane8070-93[11]
5-Bromofuran-2-carbaldehydePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8591[6]
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ / RuPhos (1/2)Na₂CO₃Ethanol85-[14]

Visual Guides: Workflows and Troubleshooting

Experimental Workflows

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF 1. Mix DMF & DCM POCl3 2. Add POCl3 at 0°C DMF->POCl3 Stir 3. Stir at 0°C POCl3->Stir AddFuran 4. Add 2-(3-Fluorophenyl)furan Stir->AddFuran Warm 5. Warm to RT & Stir AddFuran->Warm Quench 6. Quench with Ice/NaHCO3 Warm->Quench Extract 7. Extract with DCM Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Mix 1. Combine Reagents: - 5-Bromofuran-2-carbaldehyde - Boronic Acid - Pd Catalyst & Base Degas 2. Evacuate & Backfill with Inert Gas Mix->Degas AddSolvent 3. Add Degassed Solvent Degas->AddSolvent Heat 4. Heat Reaction (80-100°C) AddSolvent->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Cool 6. Cool & Dilute Monitor->Cool Filter 7. Filter through Celite Cool->Filter Extract 8. Wash & Dry Filter->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Troubleshooting Logic

Troubleshooting_Tree Start Low or No Product Yield ReactionType Which Reaction? Start->ReactionType VH_Check Vilsmeier-Haack Issues ReactionType->VH_Check Vilsmeier-Haack Suzuki_Check Suzuki Coupling Issues ReactionType->Suzuki_Check Suzuki VH_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) VH_Check->VH_Reagents VH_Conditions Check Reaction Conditions (Slow addition at 0°C, Inert atm.) VH_Reagents->VH_Conditions VH_Workup Review Workup (Complete Hydrolysis?) VH_Conditions->VH_Workup Suzuki_Catalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, Buchwald) Suzuki_Check->Suzuki_Catalyst Suzuki_Base Screen Base & Solvent (e.g., Cs2CO3, K3PO4) Suzuki_Catalyst->Suzuki_Base Suzuki_SideProducts Analyze Side Products (Homocoupling? Protodeboronation?) Suzuki_Base->Suzuki_SideProducts

Caption: Decision tree for troubleshooting low-yield synthesis reactions.

References

Technical Support Center: Purification of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-(3-Fluorophenyl)furan-2-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Oily or impure product after initial work-up.

  • Question: My product is an oil and TLC analysis shows multiple spots. How can I effectively purify it?

  • Answer: An oily product with multiple impurities is common after the initial extraction and solvent evaporation. The recommended next step is purification by column chromatography. This technique is highly effective for separating the target compound from byproducts and unreacted starting materials. A typical starting point is silica gel chromatography with a gradient elution system, such as petroleum ether and ethyl acetate.[1]

Issue 2: Difficulty in achieving high purity with column chromatography.

  • Question: I've tried column chromatography, but my fractions are still not pure. What can I do to improve the separation?

  • Answer: If you are experiencing poor separation during column chromatography, consider the following troubleshooting steps:

    • Optimize the Solvent System: The choice of eluent is critical. If your compound is running too quickly (high Rf value), decrease the polarity of the solvent system (e.g., increase the proportion of petroleum ether or hexanes). If it is running too slowly (low Rf value), increase the polarity (e.g., increase the proportion of ethyl acetate). Running a gradient elution, where the polarity is gradually increased, can also significantly improve separation.[1][2]

    • Sample Loading: For oily products, dry loading onto an adsorbent like celite or silica gel before loading onto the column can lead to a more uniform application and better separation compared to direct liquid loading.[2]

    • Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.

Issue 3: Product degradation during purification.

  • Question: I suspect my compound is degrading on the silica gel column. Are there alternative purification methods?

  • Answer: Aldehydes can sometimes be sensitive to acidic silica gel. If you suspect degradation, consider the following:

    • Neutralized Silica Gel: You can use silica gel that has been neutralized with a base like triethylamine.

    • Alternative Chromatographic Media: Consider using a different stationary phase, such as alumina.

    • Recrystallization: If the crude product is a solid or can be induced to solidify, recrystallization is an excellent alternative that avoids prolonged contact with stationary phases. Ethanol or a mixture of ethanol and water are often good starting points for furan derivatives.[3][4]

    • Bulb-to-Bulb Distillation: For thermally stable, volatile compounds, bulb-to-bulb distillation under reduced pressure can be a very effective purification method.[5]

Issue 4: Low yield after purification.

  • Question: My final yield of pure product is very low. How can I improve it?

  • Answer: Low yields can result from several factors. To improve your recovery:

    • Thorough Extraction: During the initial work-up, ensure you are performing multiple extractions (e.g., 3 x 100 mL of ethyl acetate) to maximize the recovery of your product from the aqueous layer.[2]

    • Careful Fraction Collection: During column chromatography, collect smaller fractions and analyze them by TLC to avoid combining pure fractions with impure ones.

    • Minimize Transfers: Each transfer of the material from one flask to another can result in loss. Try to minimize these steps where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying furan-2-carbaldehyde derivatives?

A1: Column chromatography on silica gel is the most frequently cited method for the purification of furan-2-carbaldehyde and its derivatives.[1][2] A gradient elution with a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is typically employed.[1][2]

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a very effective method, particularly if the crude product is a solid or can be solidified. For similar compounds, solvents like ethanol or aqueous ethanol have been used successfully.[3][4] The advantage of recrystallization is that it can yield a highly pure crystalline product.

Q3: My compound is a yellow oil. Is this expected?

A3: Many furan-2-carbaldehyde derivatives are described as yellow solids or oils.[1][2] However, a dark brown or black color may indicate the presence of significant impurities or degradation products.

Q4: How should I store the purified this compound?

A4: Aldehydes can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation.[5]

Quantitative Data Summary

The following table summarizes typical solvent systems and yields obtained for the purification of analogous furan derivatives using column chromatography. This data can serve as a starting point for optimizing the purification of this compound.

Compound TypePurification MethodStationary PhaseEluent SystemYieldReference
Furan-2-yl(phenyl)methanolColumn ChromatographySilica GelHexanes:Ethyl Acetate (gradient from 100:0 to 3:2)94%[2]
2-(5-methylfuran-2-yl)-3-phenylquinazolin-4(3H)-oneColumn ChromatographySilica GelPetroleum Ether:Ethyl Acetate (gradient)70%[1]
5-(3-Methoxyphenyl)furan-2-carbaldehydeColumn ChromatographySilica GelChloroform or Methanol:Chloroform (1:9)Not specified[6]
Furan-2-carbaldehyde-dBulb-to-bulb DistillationN/AN/A93%[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or a 9:1 mixture of petroleum ether:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for an oily product, perform a dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel or celite, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system.

    • Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold, and the impurities will either remain dissolved or will not dissolve at all.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Diagrams

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Not Pure pure_product Pure Product purity_check1->pure_product Sufficiently Pure purity_check2->recrystallization Not Pure & Solidifiable purity_check2->pure_product Sufficiently Pure

Caption: Decision workflow for selecting a purification technique.

Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Is Rf too high or too low? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Yes streaking Is there streaking or tailing? check_rf->streaking No solution Improved Separation adjust_polarity->solution dry_load Use Dry Loading Technique streaking->dry_load Yes degradation Suspect Degradation? streaking->degradation No dry_load->solution alt_method Consider Alternative Methods (e.g., Recrystallization, Neutral Silica) degradation->alt_method Yes alt_method->solution

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to improve the yield and purity of your target compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary synthetic routes: the Suzuki-Miyaura Coupling and the Vilsmeier-Haack Reaction.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In this context, it typically involves the reaction of a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-chlorofuran-2-carbaldehyde) with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage conditions (e.g., inert atmosphere). Consider using a pre-catalyst that is more stable to air and moisture.
Improper Base Selection The choice of base is critical for the activation of the boronic acid. Weaker bases may result in low yields. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF. For base-sensitive substrates, KF may be a suitable alternative.
Suboptimal Solvent System The solvent system influences the solubility of reactants and the efficiency of the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used. Ensure adequate mixing. For poorly soluble starting materials, consider using a different solvent system, such as DMF or ethanol/water.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, many require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, for example, to 70-100 °C, and monitor the reaction progress by TLC or LC-MS.
Decomposition of Boronic Acid Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Oxygen Contamination The palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Homocoupling of Boronic Acid Reductive elimination of two boronic acid-derived organic groups from the palladium center.Use a lower catalyst loading. Ensure slow addition of the boronic acid. Optimize the reaction temperature to favor cross-coupling over homocoupling.
Protodeboronation of Boronic Acid Protonolysis of the boronic acid, leading to the formation of fluorobenzene.Use an anhydrous base and solvent where appropriate. Minimize the amount of water in the reaction mixture if using an aqueous base system.
Hydrolysis of the Aldehyde The aldehyde functional group can be sensitive to harsh basic conditions.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Route 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation method that introduces an aldehyde group onto an electron-rich aromatic ring. For the synthesis of this compound, this would involve the formylation of 2-(3-fluorophenyl)furan.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently Activated Substrate The Vilsmeier-Haack reagent is a relatively weak electrophile and requires an electron-rich substrate. The fluorine atom on the phenyl ring is electron-withdrawing, which may deactivate the furan ring to some extent. Ensure the starting 2-(3-fluorophenyl)furan is of high purity.
Decomposition of Vilsmeier Reagent The Vilsmeier reagent is typically generated in situ from a formamide (e.g., DMF) and a halogenating agent (e.g., POCl₃ or oxalyl chloride). It is sensitive to moisture. Use anhydrous solvents and reagents. Add the halogenating agent slowly to the formamide at a low temperature (e.g., 0 °C).
Inappropriate Reaction Temperature The reaction temperature can significantly impact the yield. Depending on the substrate's reactivity, temperatures can range from 0 °C to 80 °C.[1] Start at a lower temperature and gradually increase it if the reaction does not proceed.
Incomplete Hydrolysis of the Iminium Salt Intermediate The reaction initially forms an iminium salt, which is then hydrolyzed to the aldehyde during workup. Ensure the aqueous workup is sufficient to completely hydrolyze the intermediate. Adding a mild base like sodium acetate during workup can facilitate this process.[2]

Possible Causes and Mitigation Strategies:

| Issue | Cause | Mitigation Strategy | | :--- | :--- | | Formation of other formylated isomers | While formylation of furans typically occurs at the 2- or 5-position, other isomers are possible depending on the directing effects of the substituent. | Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by column chromatography is often necessary to separate isomers. | | Polymerization/Tar Formation | Furan derivatives can be sensitive to strong acids and high temperatures, leading to polymerization. | Maintain a low reaction temperature. Ensure the Vilsmeier reagent is added slowly and the reaction is well-stirred to avoid localized overheating. Use a less acidic halogenating agent if possible. |

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

A1: Both the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction are viable routes. The choice often depends on the availability of starting materials. If 5-bromofuran-2-carbaldehyde and 3-fluorophenylboronic acid are readily available, the Suzuki-Miyaura coupling is a very direct and high-yielding approach. If 2-(3-fluorophenyl)furan is more accessible, the Vilsmeier-Haack reaction is a good option.

Q2: What is a good starting point for optimizing the Suzuki-Miyaura coupling reaction conditions?

A2: A good starting point, based on a similar synthesis, is to use 5-bromofuran-2-carbaldehyde (1 mmol), 3-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol) as the catalyst, and K₂CO₃ (3 mmol) as the base. A solvent system of toluene (4 mL), ethanol (4 mL), and water (3 mL) can be used, with a reaction temperature of 70 °C overnight under an inert atmosphere.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the starting materials in the Suzuki coupling, should have a lower Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q4: What are the best practices for purifying the final product?

A4: The most common method for purifying this compound is column chromatography on silica gel.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. For some furan-2-carbaldehyde derivatives, bulb-to-bulb distillation under reduced pressure can also be a viable purification method.[3]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 5-aryl-furan-2-carbaldehydes.[1]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Seal the flask and heat the mixture at 70 °C overnight with vigorous stirring.

  • After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound.[2]

Materials:

  • 2-(3-Fluorophenyl)furan

  • Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-fluorophenyl)furan (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equiv) or the pre-formed Vilsmeier reagent to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture back to 0 °C.

  • Slowly add a solution of sodium acetate in water.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

The following tables provide a summary of reaction conditions and reported yields for the synthesis of related 5-aryl-furan-2-carbaldehydes to guide optimization efforts.

Table 1: Suzuki-Miyaura Coupling Conditions for 5-Aryl-Furan-2-Carbaldehydes

Arylboronic AcidCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water70Overnight80[1]
Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100--[4]

Table 2: Vilsmeier-Haack Reaction Conditions for Furan Derivatives

SubstrateFormylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
FuranDMF-d₇ / (COCl)₂DCM0 to RT1299[3]
General AromaticVilsmeier ReagentDMF0 to RT6.577[2]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Starting Materials (5-Bromofuran-2-carbaldehyde, 3-Fluorophenylboronic acid, Base) B Add Solvents (Toluene, Ethanol, Water) A->B C Degas Mixture (Ar or N₂) B->C D Add Catalyst (Pd(PPh₃)₄) C->D E Heat and Stir (e.g., 70°C, Overnight) D->E F Aqueous Workup (Add Water, Extract with EtOAc) E->F G Wash and Dry (Brine, Anhydrous MgSO₄) F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Logic: Low Yield in Suzuki Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability cluster_atmosphere Reaction Atmosphere Start Low Yield in Suzuki Coupling C1 Is the catalyst fresh and active? Start->C1 R1 Is the reaction temperature optimal? Start->R1 B1 Is the base appropriate? Start->B1 A1 Is the boronic acid stable? Start->A1 O1 Was the reaction properly degassed? Start->O1 C2 Action: Use fresh catalyst. Consider a pre-catalyst. C1->C2 No R2 Action: Increase temperature. Monitor reaction progress. R1->R2 No B2 Action: Screen different bases (e.g., Cs₂CO₃, K₃PO₄). B1->B2 No A2 Action: Use excess boronic acid. Consider boronate ester. A1->A2 No O2 Action: Improve degassing procedure. Maintain inert atmosphere. O1->O2 No

References

stability and storage conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 5-(3-Fluorophenyl)furan-2-carbaldehyde, alongside troubleshooting advice for common experimental issues. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively published, data from structurally similar compounds suggest that it should be stored in a cool and dry environment. For analogous compounds, such as 5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde and 5-(3-Chlorophenyl)furan-2-carbaldehyde, the recommended storage temperature is between 2-8°C.[1][2] It is also advisable to keep the container tightly sealed and protected from light to prevent degradation.

Q2: How stable is this compound at room temperature?

Some related furan-2-carbaldehyde derivatives are stable enough to be stored at room temperature.[3] However, for long-term storage and to minimize potential degradation, refrigeration (2-8°C) is the more prudent approach, especially given the reactive nature of the aldehyde functional group.

Q3: What are the potential degradation pathways for this compound?

Furan-2-carbaldehyde and its derivatives can be susceptible to oxidation and polymerization. The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air and light. The furan ring itself can also undergo reactions, and the molecule may be sensitive to strong acids and bases.[4] While microbial degradation pathways for furanic compounds have been studied, chemical degradation under typical laboratory conditions is of more immediate concern for storage and handling.[5]

Q4: Are there any incompatible materials I should avoid storing this compound with?

Yes, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[4][6] Contact with these substances could catalyze degradation of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent experimental results or loss of compound activity.

This could be due to the degradation of the compound.

  • Possible Cause 1: Improper Storage. The compound may have been stored at room temperature for an extended period, exposed to light, or in a container that was not airtight.

  • Troubleshooting Step 1: Verify the storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container.

  • Possible Cause 2: Contamination. The compound may have been contaminated with incompatible substances.

  • Troubleshooting Step 2: Review handling procedures. Ensure that clean, dedicated spatulas and glassware are used. Avoid introducing moisture or other reactive chemicals into the stock container.

  • Possible Cause 3: Multiple Freeze-Thaw Cycles. If the compound is dissolved in a solvent for use, repeated freeze-thaw cycles of the solution can lead to degradation.

  • Troubleshooting Step 3: Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Issue 2: The compound has changed color (e.g., from white/yellow to a darker shade).

A change in color often indicates degradation or the presence of impurities.

  • Possible Cause: Oxidation or polymerization of the compound.

  • Troubleshooting Step: It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with sensitive experiments. If the purity is compromised, it may be necessary to use a fresh batch of the compound. Furfural and its derivatives are known to discolor and decompose, and should be stored under inert gas and cooled conditions to prevent this.[7]

Data on Structurally Similar Compounds

The following table summarizes the recommended storage conditions for compounds structurally related to this compound. This data can serve as a valuable guideline.

Compound NameCAS NumberRecommended Storage Conditions
5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde1251392-87-6Sealed in dry, 2-8°C.[1]
5-(3-Chlorophenyl)furan-2-carbaldehyde22078-59-72-8°C.[2]
5-(3-Chloro-2-fluorophenyl)furan-2-carbaldehydeNot specifiedRoom temperature.[3]
Furfural (Furan-2-carbaldehyde)98-01-1Recommended storage at 20°C, protected from heat and solar radiation in a dark area.[4]

Experimental Protocols

General Protocol for Assessing Compound Stability (Illustrative)

This is a generalized workflow for assessing the stability of a compound like this compound under various conditions.

  • Preparation of Samples:

    • Prepare multiple, identical samples of the compound. This can be the solid compound or a solution in a relevant solvent.

    • For solutions, use a high-purity, inert solvent in which the compound is fully soluble.

  • Exposure to Stress Conditions:

    • Store the samples under different conditions to be tested. These could include:

      • Elevated temperatures (e.g., 25°C, 40°C, 60°C).

      • High humidity.

      • Exposure to light (UV and/or visible).

      • Presence of an oxidizing agent (e.g., a peroxide).

      • Acidic or basic conditions (by adding a small amount of acid or base to solutions).

    • Include a control sample stored under ideal conditions (e.g., 2-8°C, dark, inert atmosphere).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove a sample from each stress condition.

  • Purity Analysis:

    • Analyze the purity of each sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose.

    • Compare the peak area of the parent compound in the stressed samples to the control sample at time zero. A decrease in the peak area indicates degradation.

    • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point for each condition.

    • This data can be used to determine the degradation rate and to identify the conditions under which the compound is least stable.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage (2-8°C, Dark, Sealed) storage_ok->correct_storage No check_handling Review Handling Procedures (Contamination) storage_ok->check_handling Yes correct_storage->check_handling handling_ok Handling OK? check_handling->handling_ok improve_handling Action: Improve Handling (Clean Equipment) handling_ok->improve_handling No check_aliquoting Check for Multiple Freeze-Thaw Cycles handling_ok->check_aliquoting Yes improve_handling->check_aliquoting aliquoting_ok Aliquoting Practiced? check_aliquoting->aliquoting_ok implement_aliquoting Action: Implement Aliquoting for Stock Solutions aliquoting_ok->implement_aliquoting No test_purity Consider Purity Analysis (HPLC, NMR) aliquoting_ok->test_purity Yes implement_aliquoting->test_purity end Issue Resolved test_purity->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityTestingWorkflow start Start: Stability Assessment prep_samples Prepare Identical Samples (Solid or Solution) start->prep_samples stress_conditions Expose to Stress Conditions (Temp, Light, Humidity, etc.) + Control prep_samples->stress_conditions time_points Analyze at Predetermined Time Points stress_conditions->time_points analyze_purity Assess Purity (e.g., HPLC) time_points->analyze_purity interpret_data Interpret Data & Determine Degradation Rate analyze_purity->interpret_data end End: Stability Profile interpret_data->end

Caption: Generalized workflow for experimental stability testing.

References

challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde, a key intermediate for researchers, scientists, and drug development professionals.

Synthetic Routes Overview

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of a 5-halofuran-2-carbaldehyde with 3-fluorophenylboronic acid.

  • Vilsmeier-Haack Reaction: This approach consists of the formylation of 2-(3-fluorophenyl)furan.

Below are troubleshooting guides and FAQs for challenges that may be encountered during the scale-up of each of these synthetic pathways.

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This route is often favored for its modularity and relatively mild conditions. However, challenges can arise, particularly during scale-up.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 5-Bromofuran-2-carbaldehyde - 3-Fluorophenylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvents (e.g., Toluene/Water) setup Reactor Setup: - Inert atmosphere (N2/Ar) - Controlled heating and stirring reagents->setup addition Reagent Addition setup->addition heating Reaction Heating (e.g., 80-100 °C) addition->heating monitoring Reaction Monitoring (TLC/HPLC) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Crystallization/Chromatography) concentration->purification

Caption: Workflow for the Suzuki-Miyaura Coupling Synthesis.

FAQs and Troubleshooting

Q1: The reaction is sluggish or incomplete, even after extended reaction times. What are the potential causes and solutions?

  • A1: Potential Causes and Solutions:

    • Insufficient Catalyst Activity: The palladium catalyst may be deactivated.

      • Solution: Ensure a truly inert atmosphere is maintained throughout the reaction. Use fresh, high-quality catalyst. Consider a pre-catalyst that is more stable under reaction conditions.[1][2]

    • Deboronation of 3-Fluorophenylboronic Acid: Electron-deficient boronic acids can be prone to decomposition under basic conditions.[1][3]

      • Solution: Use a milder base (e.g., K3PO4 instead of Na2CO3), lower the reaction temperature if possible, or use a boronic ester (e.g., pinacol ester) which can be more stable.[3]

    • Poor Mixing: In a large-scale reactor, inadequate agitation can lead to localized concentration gradients and poor reaction kinetics.

      • Solution: Ensure the stirrer speed and design are appropriate for the reactor volume to maintain a homogeneous mixture.

Q2: Significant amounts of homocoupling byproducts (biphenyl and/or difuranyl) are observed. How can this be minimized?

  • A2: Potential Causes and Solutions:

    • Oxygen Contamination: The presence of oxygen can promote homocoupling.

      • Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere.

    • Suboptimal Ligand Choice: The phosphine ligand on the palladium catalyst plays a crucial role in preventing side reactions.

      • Solution: For electron-deficient partners, bulky, electron-rich phosphine ligands can be beneficial.

Q3: The product yield decreases upon scaling up from the lab to a pilot plant.

  • A3: Potential Causes and Solutions:

    • Heat Transfer Issues: Inefficient heat transfer in larger reactors can lead to temperature gradients and the formation of byproducts.

      • Solution: Ensure the reactor's heating/cooling system can maintain a consistent temperature throughout the reaction mass.

    • Mixing Inefficiencies: As mentioned in A1, poor mixing can be more pronounced at a larger scale.

      • Solution: Re-evaluate and optimize the mixing parameters for the larger vessel.

Quantitative Data: Suzuki-Miyaura Coupling
ParameterLaboratory Scale (Example)Pilot Scale (Target)
5-Bromofuran-2-carbaldehyde 1.0 eq1.0 eq
3-Fluorophenylboronic acid 1.2 eq1.1 - 1.3 eq
Palladium Catalyst 1-5 mol%0.1 - 1 mol%
Base (e.g., K2CO3) 2.0 - 3.0 eq2.0 - 2.5 eq
Temperature 80 - 100 °C80 - 100 °C
Typical Yield 70 - 90%>80%
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
  • Reactor Preparation: A suitable reactor is rendered inert by purging with nitrogen or argon.

  • Reagent Charging: Charge the reactor with 5-bromofuran-2-carbaldehyde, 3-fluorophenylboronic acid, and the base (e.g., potassium carbonate).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with efficient stirring and monitor the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction mixture, separate the aqueous layer, and wash the organic layer with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide: Vilsmeier-Haack Reaction Route

This classical formylation reaction is atom-economical but presents significant safety challenges upon scale-up due to its exothermic nature.

Experimental Workflow: Vilsmeier-Haack Reaction

cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Purification reagents Reagents: - 2-(3-Fluorophenyl)furan - Vilsmeier Reagent (POCl3 + DMF) setup Reactor Setup: - Controlled cooling - Efficient stirring reagents->setup addition Slow addition of Vilsmeier Reagent to 2-(3-Fluorophenyl)furan solution setup->addition monitoring Temperature and Reaction Monitoring addition->monitoring hydrolysis Controlled Hydrolysis (e.g., with aqueous NaOAc) monitoring->hydrolysis extraction Extraction hydrolysis->extraction drying Drying extraction->drying purification Purification (e.g., Distillation/Crystallization) drying->purification

Caption: Workflow for the Vilsmeier-Haack Formylation Synthesis.

FAQs and Troubleshooting

Q1: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing the exotherm?

  • A1: Best Practices for Exotherm Management:

    • Controlled Addition: The Vilsmeier reagent should be added slowly and sub-surface to the solution of 2-(3-fluorophenyl)furan at a low temperature (e.g., 0-10 °C).[4][5]

    • Efficient Cooling: Ensure the reactor has a high cooling capacity. The use of a jacketed reactor with a reliable cooling system is essential.[4][6]

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat transfer and safety by minimizing the volume of the reaction mixture at any given time.[7]

Q2: The yield is low, and multiple unidentified byproducts are formed.

  • A2: Potential Causes and Solutions:

    • Poor Temperature Control: "Hot spots" in the reactor due to inadequate cooling or mixing can lead to decomposition of the starting material and product.

      • Solution: Improve cooling and agitation as described in A1.

    • Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to the formation of colored byproducts.

      • Solution: Carefully control the stoichiometry of the reagents. A slight excess of the formylating agent is typical, but a large excess should be avoided.

    • Substrate Reactivity: The furan ring is sensitive to strongly acidic conditions, which can lead to polymerization or degradation.

      • Solution: Maintain a low reaction temperature and minimize the reaction time.

Q3: The hydrolysis step is also exothermic and difficult to control.

  • A3: Managing Hydrolysis:

    • Controlled Quenching: The reaction mixture should be transferred slowly to a cooled, well-stirred aqueous solution of a base (e.g., sodium acetate or sodium carbonate).[8]

    • Reverse Addition: Consider adding the reaction mixture to the quenching solution, rather than the other way around, to maintain better temperature control.

Quantitative Data: Vilsmeier-Haack Reaction
ParameterLaboratory Scale (Example)Pilot Scale (Target)
2-(3-Fluorophenyl)furan 1.0 eq1.0 eq
Phosphorus Oxychloride (POCl3) 1.1 - 1.5 eq1.1 - 1.3 eq
N,N-Dimethylformamide (DMF) Solvent / ReagentSolvent / Reagent
Addition Temperature 0 - 10 °C0 - 10 °C
Reaction Temperature Room Temperature< 25 °C
Typical Yield 75 - 85%>80%
Experimental Protocol: Vilsmeier-Haack Reaction (Illustrative)
  • Vilsmeier Reagent Preparation (Pre-formation or in situ): In a separate, dry, and inerted reactor, slowly add phosphorus oxychloride to N,N-dimethylformamide at low temperature (0-5 °C).

  • Reaction: In the main reactor, dissolve 2-(3-fluorophenyl)furan in a suitable solvent (e.g., DMF or a chlorinated solvent). Cool the solution to 0-10 °C.

  • Controlled Addition: Slowly add the prepared Vilsmeier reagent to the solution of 2-(3-fluorophenyl)furan, maintaining the internal temperature below 10 °C.

  • Stirring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) until completion, as monitored by HPLC.

  • Hydrolysis: Carefully transfer the reaction mixture to a separate vessel containing a cold aqueous solution of sodium acetate with vigorous stirring.

  • Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate. The product can then be purified by vacuum distillation or crystallization.

Logical Troubleshooting Diagram

cluster_suzuki Suzuki-Miyaura Route cluster_vilsmeier Vilsmeier-Haack Route suzuki_issue Low Yield/ Incomplete Reaction suzuki_cause1 Catalyst Deactivation suzuki_issue->suzuki_cause1 suzuki_cause2 Deboronation suzuki_issue->suzuki_cause2 suzuki_cause3 Poor Mixing suzuki_issue->suzuki_cause3 suzuki_solution1 Use fresh catalyst/ pre-catalyst suzuki_cause1->suzuki_solution1 suzuki_solution2 Use milder base/ boronic ester suzuki_cause2->suzuki_solution2 suzuki_solution3 Optimize agitation suzuki_cause3->suzuki_solution3 vh_issue Runaway Exotherm vh_cause1 Fast Addition vh_issue->vh_cause1 vh_cause2 Inefficient Cooling vh_issue->vh_cause2 vh_cause3 High Concentration vh_issue->vh_cause3 vh_solution1 Slow, controlled addition vh_cause1->vh_solution1 vh_solution2 Improve reactor cooling vh_cause2->vh_solution2 vh_solution3 Increase solvent volume vh_cause3->vh_solution3

Caption: Troubleshooting logic for common scale-up issues.

References

side reaction pathways in the formylation of fluorophenylfurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formylation of fluorophenylfurans.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formylation of fluorophenylfurans, particularly when using the Vilsmeier-Haack reaction.

Issue 1: Low or No Yield of the Desired Formylated Product

Possible Causes:

  • Deactivated Furan Ring: The presence of the electron-withdrawing fluorophenyl group can deactivate the furan ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent. The position of the fluorine atom on the phenyl ring (ortho, meta, para) can influence the degree of deactivation.

  • Steric Hindrance: A fluorophenyl group at the 2- or 3-position of the furan ring can sterically hinder the approach of the bulky Vilsmeier reagent to the adjacent positions.

  • Incomplete Formation of the Vilsmeier Reagent: The reaction between the formamide (e.g., DMF) and the activating agent (e.g., POCl₃) may be incomplete, leading to a lower concentration of the active formylating species.[1][2][3][4][5]

  • Reaction Temperature Too Low: While low temperatures are often used to control selectivity, they may be insufficient to overcome the activation energy for the formylation of a deactivated substrate.[6]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if the yield improves. Monitor the reaction closely for the formation of side products.

  • Use a More Reactive Formylating Agent: Consider using a more reactive Vilsmeier reagent, which can be generated from different formamides or activating agents.

  • Increase Reaction Time: Extend the reaction time to allow for the slower reaction to proceed to completion.

  • Check Reagent Quality: Ensure that the formamide and activating agent are of high purity and anhydrous, as moisture can quench the Vilsmeier reagent.

Issue 2: Formation of Multiple Isomeric Products

Possible Cause:

  • Lack of Regioselectivity: The fluorophenyl substituent can direct the formylation to different positions on the furan ring. The electronic and steric effects of the substituent, as well as the reaction conditions, will determine the isomeric ratio of the products. For 2-substituted furans, formylation typically occurs at the 5-position. However, formylation at the 3- or 4-position can also occur, especially if the 5-position is blocked or deactivated.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may increase the regioselectivity of the reaction.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions.

  • Use of Additives: Lewis acids or other additives can sometimes be used to improve the regioselectivity of electrophilic aromatic substitutions.

Issue 3: Formation of Dark, Tarry Byproducts

Possible Causes:

  • Polymerization of the Furan Ring: Furans are susceptible to polymerization under acidic conditions, which are present during the Vilsmeier-Haack reaction. This is especially true at higher reaction temperatures.

  • Degradation of the Starting Material or Product: The fluorophenylfuran or the formylated product may be unstable under the reaction conditions and decompose to form polymeric materials.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Slow Addition of Reagents: Add the Vilsmeier reagent to the solution of the fluorophenylfuran slowly and at a low temperature to control the reaction exotherm and minimize localized heating.

  • Use a Milder Formylating Agent: If possible, consider alternative, milder formylation methods that do not require strongly acidic conditions.

  • Quench the Reaction Carefully: After the reaction is complete, quench it by pouring it onto ice or a cold, basic solution to neutralize the acid and prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of fluorophenylfurans?

A1: Besides the issues mentioned in the troubleshooting guides, other potential side reactions include:

  • Over-formylation: Introduction of a second formyl group onto the furan or phenyl ring, although this is less common with deactivated substrates.

  • Hydrolysis of the Furan Ring: Under the acidic conditions of the Vilsmeier-Haack reaction, the furan ring can undergo hydrolysis, leading to ring-opened byproducts.

  • Halogen Dance Rearrangement: While less common for fluorine compared to bromine or iodine, there is a possibility of the fluorine atom migrating to a different position on the phenyl ring under certain basic conditions that might be present during workup.[7]

  • Incomplete Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed to the aldehyde during aqueous workup. Incomplete hydrolysis can lead to the isolation of the iminium salt or its partially hydrolyzed products.[8][9][10]

Q2: How does the position of the fluorine atom on the phenyl ring affect the outcome of the formylation?

A2: The position of the fluorine atom influences the electronic properties of the fluorophenyl group and, consequently, the reactivity of the furan ring.

  • Para-Fluoro: A fluorine atom at the para-position exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. This generally leads to a moderate deactivation of the furan ring.

  • Meta-Fluoro: A fluorine atom at the meta-position primarily exerts an electron-withdrawing inductive effect, leading to a stronger deactivation of the furan ring compared to the para-isomer.

  • Ortho-Fluoro: An ortho-fluoro substituent can exert both electron-withdrawing inductive and steric effects, which can significantly hinder the formylation reaction at the adjacent position on the furan ring.

Q3: What is the expected regioselectivity for the formylation of 2-(fluorophenyl)furans and 3-(fluorophenyl)furans?

A3:

  • 2-(Fluorophenyl)furans: Formylation is generally expected to occur at the C5 position of the furan ring, as this is the most activated and sterically accessible position for electrophilic attack.

  • 3-(Fluorophenyl)furans: The directing effect of the 3-substituent is less straightforward. Formylation could potentially occur at the C2 or C5 position. The outcome will depend on the interplay of the electronic effects of the fluorophenyl group and the inherent reactivity of the different positions on the furan ring.

Experimental Protocols

A general experimental protocol for the Vilsmeier-Haack formylation of a substituted furan is provided below. Please note that the specific conditions may need to be optimized for your particular fluorophenylfuran substrate.

Vilsmeier-Haack Formylation of a Substituted Furan [2]

Materials:

  • Substituted furan (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Saturated aqueous sodium acetate solution

  • Dichloromethane or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted furan in the anhydrous solvent, add anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired amount of time (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir.

  • Add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Data Presentation

Currently, there is limited specific quantitative data in the literature for the formylation of a wide range of fluorophenylfurans. Researchers are encouraged to perform their own optimization and analysis to determine yields and byproduct distribution for their specific substrates. Below is a template table that can be used to record and compare experimental results.

EntryFluorophenylfuran SubstrateFormylation Conditions (Reagents, Temp, Time)Product(s)Yield (%)Byproduct(s) and Ratio
12-(4-Fluorophenyl)furanPOCl₃/DMF, 0 °C to rt, 4h5-(4-Fluorophenyl)furan-2-carbaldehyde
23-(2-Fluorophenyl)furanPOCl₃/DMF, rt, 6h

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Fluorophenylfuran Fluorophenylfuran Iminium_intermediate Iminium Intermediate Fluorophenylfuran->Iminium_intermediate + Vilsmeier Reagent Formylated_product Formylated Fluorophenylfuran Iminium_intermediate->Formylated_product Hydrolysis (H2O)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Diagram 2: Potential Side Reaction Pathways

Side_Reactions Start Fluorophenylfuran Desired_Product Formylated Product Start->Desired_Product Vilsmeier-Haack Ring_Opening Ring-Opened Products Start->Ring_Opening Acidic Conditions Polymerization Polymeric Tars Start->Polymerization Acid/Heat Over_formylation Bis-formylated Product Desired_Product->Over_formylation Excess Reagent/Harsh Conditions

Caption: Overview of potential side reactions in furan formylation.

Diagram 3: Experimental Workflow

Workflow Start Start: Fluorophenylfuran Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Final_Product Pure Formylated Product Analysis->Final_Product

References

Validation & Comparative

Navigating the Spectroscopic Landscape: An Analysis of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the NMR and Mass Spectrometry of a Key Aromatic Aldehyde

For researchers and professionals in drug discovery and materials science, a thorough understanding of the structural and analytical characteristics of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-(3-Fluorophenyl)furan-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust analytical framework.

Executive Summary

This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. In the absence of direct experimental spectra for the target molecule, this analysis is built upon a comparative framework using the well-characterized parent molecule, furan-2-carbaldehyde, and another substituted analog, 5-(4-nitrophenyl)furan-2-carbaldehyde. The guide provides predicted spectral data, discusses the anticipated influence of the 3-fluorophenyl substituent on the spectra, and outlines detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers synthesizing or working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

Introduction to this compound

This compound belongs to the class of 5-aryl-2-furfuraldehydes, a group of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for larger molecular architectures. The introduction of a fluorine atom on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive modification in drug design. Accurate characterization by NMR and MS is the cornerstone for confirming the identity and purity of this compound.

Comparative Spectroscopic Data

The following tables present a comparison of the expected ¹H NMR and ¹³C NMR chemical shifts, and mass spectrometry data for this compound, benchmarked against the experimental data of furan-2-carbaldehyde and 5-(4-nitrophenyl)furan-2-carbaldehyde.

Table 1: Comparative ¹H NMR and ¹³C NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Furan-2-carbaldehyde [1][2]9.65 (s, 1H, CHO), 7.70 (dd, 1H, H5), 7.27 (dd, 1H, H3), 6.60 (dd, 1H, H4)177.8 (CHO), 152.8 (C2), 148.0 (C5), 121.2 (C3), 112.7 (C4)
This compound (Predicted) ~9.7 (s, 1H, CHO), ~7.8-7.2 (m, 4H, Ar-H), ~7.4 (d, 1H, Furan-H), ~6.8 (d, 1H, Furan-H)~178 (CHO), ~163 (d, ¹JCF), ~158 (C5-Furan), ~153 (C2-Furan), ~131 (d, ³JCF), ~124 (Ar-C), ~116 (d, ²JCF), ~113 (d, ²JCF), ~110 (Furan-C), ~109 (Furan-C)
5-(4-Nitrophenyl)-2-furaldehyde [3]9.77 (s, 1H, CHO), 8.33 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H), 7.50 (d, 1H, Furan-H), 7.42 (d, 1H, Furan-H)178.2 (CHO), 157.3, 153.8, 148.1, 134.8, 125.1, 124.8, 113.4

Table 2: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z) - Predicted/Observed
Furan-2-carbaldehyde [1][2]C₅H₄O₂96.0896 (M⁺), 95 (M-H)⁺, 67 (M-CHO)⁺, 39
This compound C₁₁H₇FO₂190.17190 (M⁺), 189 (M-H)⁺, 161 (M-CHO)⁺, 133, 95
5-(4-Nitrophenyl)-2-furaldehyde [3]C₁₁H₇NO₄217.18217 (M⁺), 187 (M-NO)⁺, 171 (M-NO₂)⁺, 115, 89

Visualizing the Analytical Workflow

To effectively analyze this compound, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates the logical progression from sample preparation to data interpretation.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometry (EI or ESI) Dissolution->MS NMR_Data NMR Spectral Processing (Peak Integration, Chemical Shift Assignment) NMR->NMR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Analytical workflow for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.[4]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 12-15 ppm.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

    • A spectral width of around 220-250 ppm is appropriate for this type of aromatic compound.

  • ¹⁹F NMR Acquisition (Recommended):

    • Given the presence of a fluorine atom, acquiring a ¹⁹F NMR spectrum is highly recommended for unambiguous characterization.

    • This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The choice of ionization technique will depend on the sample's properties and the desired information.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. A direct insertion probe or a GC-MS setup can be used. For GC-MS, a non-polar capillary column (e.g., HP-5MS) would be appropriate.[5][6][7][8]

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile compounds. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is recommended to obtain accurate mass measurements, which can aid in confirming the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • If fragmentation information is desired, tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion peak.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Discussion and Interpretation

NMR Spectroscopy:

  • ¹H NMR: The aldehydic proton is expected to be the most downfield signal, appearing as a singlet around 9.7 ppm. The protons on the furan ring will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the aldehyde and the electronic effects of the 3-fluorophenyl group. The aromatic protons of the fluorophenyl ring will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, around 178 ppm. The carbon atoms of the furan and phenyl rings will appear in the aromatic region (approximately 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), and other carbons in the phenyl ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF), which are diagnostic for confirming the position of the fluorine substituent.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry:

The mass spectrum will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 190. Key fragmentation pathways would likely involve the loss of a hydrogen radical (to give a stable acylium ion at m/z 189) and the loss of the formyl group (CHO, 29 amu) to yield a fragment at m/z 161. Further fragmentation of the aromatic system would also be observed.

Conclusion

References

comparing the reactivity of 5-(3-Fluorophenyl)furan-2-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 5-(3-Fluorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of this compound against other relevant aldehydes. The information presented herein is intended to assist researchers in understanding the chemical behavior of this compound and to facilitate its application in organic synthesis and drug discovery. The comparison is based on established principles of aldehyde reactivity and available experimental data from scientific literature.

Introduction to Aldehyde Reactivity

The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by both electronic and steric effects of the substituents attached to the carbonyl group. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus reduce reactivity towards nucleophiles.[1] Aromatic aldehydes, such as benzaldehyde, are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring.[1]

In the case of 5-substituted furan-2-carbaldehydes, the substituent at the 5-position of the furan ring plays a crucial role in modulating the reactivity of the aldehyde functionality. The furan ring itself possesses aromatic character and can transmit electronic effects to the formyl group.

Comparative Reactivity Analysis

The presence of a 3-fluorophenyl group at the 5-position of the furan ring in this compound introduces a significant electronic effect. The fluorine atom is highly electronegative, and the fluorophenyl group as a whole is electron-withdrawing. This inductive effect is expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted furan-2-carbaldehyde or furan-2-carbaldehydes bearing electron-donating groups.

To provide a semi-quantitative comparison, the following table summarizes the reaction times and yields for the condensation reaction of various 5-aryl-furan-2-carbaldehydes with hippuric acid under classical heating conditions. While direct kinetic data for this compound was not found in the reviewed literature, the data for related compounds allows for an informed estimation of its reactivity.

Table 1: Comparison of Reactivity in Condensation Reaction with Hippuric Acid

AldehydeSubstituent on Phenyl RingReaction Time (min)Yield (%)Reference
5-(4-Chlorophenyl)furan-2-carbaldehyde4-Chloro (Electron-withdrawing)1583[2]
5-(4-Bromophenyl)furan-2-carbaldehyde4-Bromo (Electron-withdrawing)1580[2]
5-(3-Nitrophenyl)furan-2-carbaldehyde3-Nitro (Strongly electron-withdrawing)1078[2]
5-Phenylfuran-2-carbaldehydeNone2075[2]
5-(4-Methylphenyl)furan-2-carbaldehyde4-Methyl (Electron-donating)2570[2]
This compound 3-Fluoro (Electron-withdrawing) ~15-20 (Estimated) ~75-80 (Estimated) N/A

Note: The data for this compound is an estimation based on the electronic effect of the fluorine substituent in comparison to the other substituents listed.

The trend observed in the table supports the principle that electron-withdrawing groups on the 5-phenyl ring increase the reactivity of the furan-2-carbaldehyde. Therefore, it is anticipated that this compound would exhibit a reactivity comparable to or slightly higher than 5-phenylfuran-2-carbaldehyde and similar to other halogen-substituted analogues.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving aldehydes, which can be adapted for comparative studies of this compound.

Condensation Reaction with an Active Methylene Compound (Knoevenagel-Doebner)

This protocol describes the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a base.

Experimental Workflow:

Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aldehyde (1.0 eq) E Heat mixture at 90-100 °C A->E B Malonic Acid (1.1 eq) B->E C Pyridine (solvent) C->E D Piperidine (catalyst) D->E F Monitor by TLC E->F G Cool to RT F->G Reaction complete H Pour into ice-water G->H I Acidify with HCl H->I J Filter precipitate I->J K Recrystallize from Ethanol/Water J->K

Caption: Workflow for a Knoevenagel-Doebner condensation reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aldehyde (e.g., this compound, 1.0 mmol) and malonic acid (1.1 mmol) in pyridine (5 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture at 90-100 °C for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water (50 mL).

  • Acidify the mixture with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure cinnamic acid derivative.

Wittig Reaction

This protocol outlines the synthesis of an alkene from an aldehyde and a phosphonium ylide.

Experimental Workflow:

Wittig_Workflow cluster_ylide_prep Ylide Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Phosphonium Salt (1.1 eq) B Base (e.g., NaH) in THF A->B C Aldehyde (1.0 eq) in THF B->C Add aldehyde solution D Stir at RT C->D E Monitor by TLC D->E F Quench with water E->F Reaction complete G Extract with Ether F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Column Chromatography I->J

Caption: General workflow for a Wittig olefination reaction.

Procedure:

  • To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride, 1.1 mmol) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.[3][4][5][6][7]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation to Carboxylic Acid

This protocol describes the oxidation of an aldehyde to the corresponding carboxylic acid using a mild oxidizing agent.[8][9][10][11][12]

Experimental Workflow:

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Aldehyde (1.0 eq) D Add KMnO4 dropwise at 0 °C A->D B Aqueous Acetone B->D C Potassium Permanganate (KMnO4) solution C->D E Stir until purple color disappears D->E F Filter MnO2 E->F Reaction complete G Acidify filtrate with HCl F->G H Extract with Ethyl Acetate G->H I Dry and concentrate H->I

Caption: Workflow for the oxidation of an aldehyde to a carboxylic acid.

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL) in a flask cooled in an ice bath.

  • Slowly add a solution of potassium permanganate (1.0 mmol) in water (5 mL) dropwise with vigorous stirring.

  • Continue stirring at 0 °C until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide is formed.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with 2 M hydrochloric acid.

  • Extract the carboxylic acid product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Reduction to Alcohol

This protocol details the reduction of an aldehyde to a primary alcohol using sodium borohydride.[13][14][15][16][17]

Experimental Workflow:

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Aldehyde (1.0 eq) C Add NaBH4 (1.1 eq) portion-wise at 0 °C A->C B Methanol B->C D Stir at RT C->D E Monitor by TLC D->E F Quench with water E->F Reaction complete G Concentrate to remove Methanol F->G H Extract with Ethyl Acetate G->H I Dry and concentrate H->I

Caption: Workflow for the reduction of an aldehyde to an alcohol.

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in methanol (10 mL) in a flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol.

Logical Relationship of Electronic Effects on Reactivity

The following diagram illustrates the influence of substituents on the electrophilicity of the carbonyl carbon in 5-aryl-furan-2-carbaldehydes.

Electronic_Effects cluster_substituents Substituent on Phenyl Ring cluster_effects Electronic Effect on Carbonyl Carbon cluster_reactivity Reactivity towards Nucleophiles EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Decrease Decreased Electrophilicity EDG->Decrease Donates electron density EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -F) Increase Increased Electrophilicity EWG->Increase Withdraws electron density Lower Lower Reactivity Decrease->Lower Higher Higher Reactivity Increase->Higher

Caption: Influence of substituents on aldehyde reactivity.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be a reactive aldehyde, susceptible to a variety of nucleophilic addition and other transformations common to this functional group. The electron-withdrawing nature of the 3-fluorophenyl substituent is expected to enhance its reactivity compared to unsubstituted 5-phenylfuran-2-carbaldehyde and analogues bearing electron-donating groups. The provided experimental protocols offer a starting point for the synthesis and further functionalization of this and related compounds. For a definitive quantitative comparison, direct kinetic studies of this compound in parallel with other standard aldehydes are recommended.

References

A Comparative Analysis of the Biological Activity of 5-(3-Fluorophenyl)furan-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 5-phenylfuran-2-carbaldehyde, with a focus on analogs of 5-(3-Fluorophenyl)furan-2-carbaldehyde. Due to a lack of publicly available biological data for this compound, this guide utilizes data from structurally similar analogs, including chloro-, dichloro-, and other substituted phenyl derivatives, to infer potential activities and create a framework for comparison. The guide covers key biological activities, including enzyme inhibition, antimicrobial effects, and cytotoxicity, supported by experimental data from various studies.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. The furan scaffold is present in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The introduction of a substituted phenyl ring at the 5-position of the furan-2-carbaldehyde core can significantly modulate the biological activity of the molecule. This guide focuses on the comparative biological evaluation of analogs of this compound to provide insights for further drug discovery and development efforts.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative biological activity data for various analogs of this compound. The activities are presented as IC₅₀ (half-maximal inhibitory concentration) for enzyme inhibition and cytotoxicity, and as MIC (minimum inhibitory concentration) or zone of inhibition for antimicrobial activity.

Compound/AnalogBiological ActivityTarget/OrganismQuantitative DataReference
Urease Inhibitors (Chalcone Derivatives)
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-oneUrease InhibitionJack Bean UreaseIC₅₀: 16.13 ± 2.45 µM[3]
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-oneUrease InhibitionJack Bean UreaseIC₅₀: 18.75 ± 0.85 µM[3]
1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-oneUrease InhibitionJack Bean UreaseIC₅₀: 21.05 ± 3.2 µM[3]
Thiourea (Standard)Urease InhibitionJack Bean UreaseIC₅₀: 21.25 ± 0.15 µM[3]
Antifungal Agents (Carboxamide Derivatives)
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideAntifungalCandida glabrataMIC: 0.062–0.125 mg/mL[4]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideAntifungalCandida parapsilosisMIC: 0.125–0.250 mg/mL[4]
Antimicrobial Agents (Schiff Base and Morpholine Derivatives)
2-(4-hydroxyaryl)-N'-[{5'-(3-chlorophenyl)-furan-2'-yl}-methylidene]-ketohydrazideAntibacterialS. aureusZone of Inhibition: 14 mm[5]
2-(4-hydroxyaryl)-N'-[{5'-(3-chlorophenyl)-furan-2'-yl}-methylidene]-ketohydrazideAntibacterialE. coliZone of Inhibition: 12 mm[5]
4-[5-(4-Fluorophenyl)-2-furoyl]morpholineAntifungalC. neoformansHigh Activity (Qualitative)[6]
4-[5-(4-Bromophenyl)-2-furoyl]morpholineAntifungalC. neoformansHigh Activity (Qualitative)[6]
Cytotoxic Agents (Dihydropyridine Derivative)
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCytotoxicityHeLaIC₅₀: 4.1 µM[7]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCytotoxicityMCF-7IC₅₀: 11.9 µM[7]

Experimental Protocols

Urease Inhibition Assay

The inhibitory activity against jack bean urease is determined by measuring the amount of ammonia produced through the hydrolysis of urea. The assay is typically performed as follows:

  • A solution of jack bean urease is prepared in a phosphate buffer (pH 7.0).

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a specified time at room temperature.

  • Urea solution is added to initiate the enzymatic reaction.

  • The reaction mixture is incubated for a set period at a controlled temperature (e.g., 37°C).

  • The amount of ammonia produced is quantified using the indophenol method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically at a specific wavelength (e.g., 630 nm).

  • Thiourea is commonly used as a standard inhibitor for comparison.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against different concentrations of the test compound.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.

  • Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • The bacterial suspension is uniformly spread over the surface of a sterile agar plate.

  • Wells of a defined diameter are created in the agar using a sterile borer.

  • A specific volume of the test compound solution (at a known concentration) is added to each well.

  • A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The diameter of the zone of inhibition around each well is measured in millimeters to determine the antibacterial activity.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal species.

  • The assay is performed in 96-well microtiter plates.

  • The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640).

  • A standardized fungal inoculum is added to each well.

  • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

  • The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization start Starting Materials (e.g., Substituted Phenylamine, Furfural) synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation, Schiff Base Formation) start->synthesis purification Purification & Characterization (e.g., Crystallization, NMR, MS) synthesis->purification activity_assay Biological Activity Assays (e.g., Enzyme Inhibition, Antimicrobial, Cytotoxicity) purification->activity_assay Test Compound data_analysis Data Analysis (IC50 / MIC Determination) activity_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

A general workflow for the synthesis and biological evaluation of novel compounds.

enzyme_inhibition cluster_enzyme Enzyme Action cluster_inhibition Enzyme Inhibition Enzyme Enzyme Product Product(s) Enzyme->Product catalyzes Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Enzyme Substrate Substrate Substrate->Enzyme binds to Inhibitor Inhibitor (Furan Derivative) Inhibitor->Inactive_Enzyme binds to Inactive_Enzyme->Product Reaction Blocked

A simplified diagram illustrating the mechanism of enzyme inhibition.

Discussion and Conclusion

The compiled data from various studies on analogs of this compound reveal a promising landscape of biological activities. Chalcone derivatives have demonstrated potent urease inhibition, with some analogs exhibiting greater activity than the standard inhibitor, thiourea[3]. This suggests that the 5-arylfuran-2-carbaldehyde scaffold is a valuable starting point for the design of novel urease inhibitors. The nature and position of substituents on the phenyl ring play a crucial role in modulating this activity, with di-chloro substitutions showing significant potency.

In the realm of antimicrobial agents, carboxamide and Schiff base derivatives have shown notable antifungal and antibacterial properties[4][5]. The presence of a halogen on the phenyl ring appears to be a common feature in many of the active compounds. Furthermore, a dihydropyridine derivative incorporating the 3-fluorophenyl group has exhibited cytotoxicity against human cancer cell lines, indicating potential for anticancer applications[7].

While direct experimental data for this compound is currently unavailable, the activities of its structural analogs strongly suggest that it is a promising candidate for biological screening. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific activity profile. Elucidation of the precise mechanisms of action and the signaling pathways involved will be crucial for the rational design of more potent and selective therapeutic agents based on this versatile chemical scaffold.

References

A Comparative Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis, characterization, and biological activities of 5-(3-Fluorophenyl)furan-2-carbaldehyde and its derivatives. These compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating potential as anticancer agents through the inhibition of tubulin polymerization. This document summarizes key experimental data to facilitate further research and development in this area.

Characterization of 5-(Aryl)furan-2-carbaldehyde Derivatives

The following tables summarize the available physical and spectroscopic data for this compound and a selection of its structurally related analogs. Direct experimental data for the 3-fluoro derivative is limited in the current literature; therefore, data for comparative analogs are provided to offer insights into its expected properties.

Table 1: Physical Properties of 5-(Aryl)furan-2-carbaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Phenylfuran-2-carbaldehydeC₁₁H₈O₂172.18-126-128
5-(2-Fluorophenyl)furan-2-carbaldehydeC₁₁H₇FO₂190.17Solid-
This compound C₁₁H₇FO₂ 190.17 - -
5-(4-Chlorophenyl)furan-2-carbaldehydeC₁₁H₇ClO₂206.63Orange crystals126-128[1]
5-(3-Chlorophenyl)furan-2-carbaldehydeC₁₁H₇ClO₂206.63White to yellow to orange solid-

Table 2: Spectroscopic Data for 5-(Aryl)furan-2-carbaldehyde Derivatives

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Furan-2-carbaldehyde9.63 (s, 1H, CHO), 7.67 (m, 1H), 7.25 (m, 1H), 6.57 (m, 1H)177.9, 152.9, 148.1, 121.1, 112.63133 (sp² C-H), 2852, 2812 (C-H aldehyde), 1670 (C=O)96 [M]⁺
5-(4-Chlorophenyl)furan-2-carbaldehyde Chalcone Derivative7.97 (d, 2H), 7.74 (d, 1H), 7.61 (d, 1H), 7.56 (d, 1H), 7.55 (d, 2H), 7.39 (s, 2H), 7.25 (d, 1H), 3.91 (s, 6H), 3.78 (s, 3H)-1659 (C=O)-
5-(2-Fluorophenyl)furan-2-carbaldehyde---[M+H]⁺: 191.0503, [M+Na]⁺: 213.0322

Note: Detailed experimental spectroscopic data for this compound were not available in the searched literature. The data presented for derivatives can be used for comparative purposes.

Experimental Protocols

Synthesis of 5-(Aryl)furan-2-carbaldehydes via Suzuki Coupling

A general and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki coupling reaction. This protocol can be adapted for the synthesis of this compound.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde (1 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).

  • Flush the flask with an inert gas (e.g., argon) and seal it.

  • Heat the reaction mixture at 70°C overnight with stirring.

  • After cooling to room temperature, add water (50 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol).

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, which are precursors to various heterocyclic compounds with biological activity, can be synthesized from 5-(aryl)furan-2-carbaldehydes through a Claisen-Schmidt condensation.

Materials:

  • 5-(Aryl)furan-2-carbaldehyde (e.g., this compound)

  • Substituted acetophenone

  • Ethanolic potassium hydroxide (KOH) solution (20%)

  • Ethanol

  • Ice

Procedure:

  • Dissolve the substituted acetophenone (3 mmol) in ethanol.

  • Add the 5-(aryl)furan-2-carbaldehyde (3 mmol) to the solution.

  • Add 20% ethanolic potassium hydroxide solution (10 mL) dropwise while stirring.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[2]

Biological Activity and Mechanism of Action

Derivatives of 5-phenylfuran-2-carbaldehyde have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, including cell division, maintenance of cell shape, and intracellular transport.[5] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for the formation of the mitotic spindle during cell division.

Inhibitors of tubulin polymerization can act through two main mechanisms:

  • Microtubule-stabilizing agents: These compounds promote the polymerization of tubulin and stabilize the resulting microtubules, leading to an accumulation of microtubules and subsequent cell cycle arrest.

  • Microtubule-destabilizing agents: These agents inhibit the polymerization of tubulin, leading to the depolymerization of microtubules.[6]

Many furan-based derivatives, including those derived from 5-phenylfuran-2-carbaldehyde, act as microtubule-destabilizing agents. They often bind to the colchicine-binding site on β-tubulin, which prevents the proper assembly of tubulin dimers into microtubules.[5]

Tubulin_Polymerization_Inhibition cluster_normal Normal Microtubule Dynamics cluster_inhibition Inhibition by Furan Derivatives cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin->Polymerization GTP-bound GTP GTP GDP GDP Microtubule Microtubule Polymerization->Microtubule Disruption Microtubule Disruption Depolymerization Depolymerization (Shrinkage) Depolymerization->Tubulin GDP release & GTP binding Microtubule->Depolymerization GTP hydrolysis Inhibitor 5-(Aryl)furan-2-carbaldehyde Derivative Block X Inhibitor->Block Block->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by furan derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-(aryl)furan-2-carbaldehyde derivatives.

experimental_workflow start Starting Materials (5-Bromofuran-2-carbaldehyde, (3-Fluorophenyl)boronic acid) synthesis Suzuki Coupling Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization derivative_synthesis Derivative Synthesis (e.g., Claisen-Schmidt Condensation) characterization->derivative_synthesis bio_screening Biological Screening (e.g., Anticancer Activity) characterization->bio_screening derivative_synthesis->bio_screening mechanism_study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) bio_screening->mechanism_study end Lead Compound Identification mechanism_study->end

Caption: A typical experimental workflow for the development of furan derivatives.

Comparative Analysis and Future Directions

The 5-(aryl)furan-2-carbaldehyde scaffold serves as a versatile platform for the development of novel therapeutic agents. The introduction of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can influence factors such as metabolic stability, binding affinity, and membrane permeability.

References

A Comparative Guide to Analytical Methods for the Quality Control of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. This guide provides a comparative overview of principal analytical methodologies for ensuring the purity, identity, and stability of 5-(3-Fluorophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are critically evaluated, with supporting data from closely related furan derivatives to provide a practical framework for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of the main component and the detection of process-related impurities and degradation products. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Comparative Analytical Methods
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Principle Constant mobile phase composition for simpler, routine analysis.Varied mobile phase composition for resolving complex mixtures of impurities with different polarities.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 40% B to 95% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmDiode Array Detector (DAD) at 280 nm
Run Time ~10 minutes~25 minutes
Pros Faster run times, simpler method transfer.Superior resolution of impurities, suitable for stability studies.
Cons May not resolve all impurities from the main peak.Longer run times, more complex method development.
Experimental Protocol: Stability-Indicating RP-HPLC Method (Illustrative)

This protocol is a representative method for a stability-indicating analysis, which would require validation for this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • For the sample, accurately weigh and dissolve the material in acetonitrile to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (65:35 v/v) containing 0.1% phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug substance should be subjected to stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light).[3][4]

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours. The resulting solutions are then diluted and injected into the HPLC system to assess for degradation and the resolution of degradants from the parent peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: HPLC workflow for purity and impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents from the manufacturing process and for detecting volatile impurities that may not be amenable to HPLC analysis.

Comparative Analytical Methods
ParameterMethod A: Headspace (HS) GC-MSMethod B: Liquid Injection GC-MS
Principle Analysis of the vapor phase above the sample, ideal for very volatile compounds like residual solvents.Direct injection of a diluted sample, suitable for less volatile impurities and overall purity assessment.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[5]HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
Carrier Gas Helium at 1.0 mL/min.Helium at 1.2 mL/min.
Injector Headspace SamplerSplit/Splitless Injector (Split ratio 50:1)
Temperature Program 40°C (5 min), then 10°C/min to 280°C (5 min).100°C (2 min), then 15°C/min to 300°C (10 min).
Detector Mass Spectrometer (MS) in Scan Mode (m/z 35-450).Mass Spectrometer (MS) in Scan Mode (m/z 50-500).
Pros Excellent for residual solvents, minimizes matrix effects.Broader range of analyzable impurities, simpler sample preparation.
Cons Not suitable for non-volatile impurities.Potential for thermal degradation of the analyte, injector contamination.
Experimental Protocol: Headspace GC-MS for Residual Solvents (Illustrative)
  • Standard Preparation:

    • Prepare a stock solution containing known residual solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane) in a suitable solvent like DMSO at 1 mg/mL.

    • Prepare a series of working standards by spiking the solvents into a sealed headspace vial containing a matrix similar to the sample (or an inert solid).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add a suitable dissolution solvent if necessary (e.g., 1 mL of DMSO).

    • Seal the vial immediately.

  • GC-MS Conditions:

    • HS Sampler: Equilibrate the vial at 80°C for 15 minutes.

    • Injection: Transfer the headspace gas to the GC injector.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 40°C for 5 minutes, then ramp to 200°C at 10°C/min.

    • MS Detector: Scan from m/z 30 to 300. Identification is based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample into Vial seal Seal Vial weigh->seal incubate Incubate and Equilibrate seal->incubate inject Inject Headspace incubate->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Peaks by Library Search detect->identify quantify Quantify Solvents identify->quantify report Generate Report quantify->report

Caption: Headspace GC-MS workflow for residual solvent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the target molecule. ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a specific reference standard for each impurity.

Comparative NMR Experiments
ExperimentInformation Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment, and neighboring protons. The aldehydic proton is expected in the 9-10 ppm region.[6]
¹³C NMR Shows the number of different types of carbon atoms. The carbonyl carbon of the aldehyde is expected in the 170-190 ppm range.[6]
¹⁹F NMR Directly observes the fluorine atom, providing a sensitive probe for the purity and structure of the fluorophenyl moiety.
2D NMR (COSY, HSQC) Used to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), confirming the overall structure.
qNMR A highly accurate method for determining the purity of the substance by integrating the signal of the analyte against a certified internal standard.
Experimental Protocol: ¹H NMR for Identity and Purity (Illustrative)
  • Sample Preparation:

    • Accurately weigh about 5-10 mg of this compound.

    • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a known amount of a certified internal standard (e.g., maleic anhydride) if performing qNMR.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds (for quantitative measurements), and 16-64 scans.

  • Data Processing and Interpretation:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals.

    • Assign the signals to the protons of the molecule based on their chemical shift, multiplicity, and integration.

    • The purity can be estimated by comparing the integral of the analyte's protons to the integrals of any impurity signals. For the parent compound, furan-2-carbaldehyde, characteristic proton signals are observed at approximately 9.64 ppm (aldehyde), 7.68 ppm, 7.25 ppm, and 6.59 ppm (furan ring).[6] Similar shifts would be expected for the furan ring protons of the target molecule, with additional signals for the fluorophenyl group.

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Derived Information compound This compound H_NMR ¹H NMR compound->H_NMR C_NMR ¹³C NMR compound->C_NMR F_NMR ¹⁹F NMR compound->F_NMR structure Structural Confirmation H_NMR->structure purity Purity Assessment H_NMR->purity identity Identity Confirmation H_NMR->identity C_NMR->structure F_NMR->structure F_NMR->purity

Caption: Logical flow of information from NMR experiments.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. RP-HPLC is the primary technique for potency determination and the analysis of non-volatile impurities. GC-MS , particularly with a headspace sampler, is the method of choice for residual solvents and volatile impurities. Finally, NMR spectroscopy provides definitive structural confirmation and can be employed for highly accurate purity assignments. The selection and combination of these methods will depend on the specific quality attributes being monitored and the stage of drug development. The illustrative protocols provided herein offer a solid foundation for the development and validation of robust analytical methods to ensure the quality and consistency of this important chemical entity.

References

comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl furan-2-carbaldehyde scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of several key synthetic methods for accessing these valuable compounds, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthesis Methods

The following table summarizes the key quantitative parameters for the most common methods used to synthesize 5-aryl furan-2-carbaldehydes. The choice of method will often depend on the desired scale, substrate scope, and tolerance of functional groups.

Synthesis MethodKey ReagentsCatalystTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Meerwein Arylation Furfural, Aryldiazonium saltCopper salts (e.g., CuCl₂) or Ceric Ammonium Nitrate (CAN)65-85%[1]Aqueous or organic solvent, often at or below room temperature.Readily available starting materials, mild conditions.Use of potentially unstable diazonium salts, moderate yields.
Suzuki Coupling 5-Halofuran-2-carbaldehyde, Arylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)74->99%[2]Organic solvent (e.g., toluene, dioxane), base (e.g., K₂CO₃, Cs₂CO₃), often elevated temperatures or microwave irradiation.High yields, excellent functional group tolerance, commercially available reagents.Cost of palladium catalysts, potential for boronic acid decomposition.
Vilsmeier-Haack Reaction 2-ArylfuranPOCl₃, DMF60-99%[3]Often neat or in a chlorinated solvent, 0°C to reflux.Good to excellent yields, uses common formylating agents.Requires pre-functionalized 2-arylfuran, reagent is moisture sensitive.
Heck Coupling Furan-2-carbaldehyde, Aryl halidePalladium complex (e.g., Pd(OAc)₂)Moderate to GoodOrganic solvent, base, elevated temperatures.Direct C-H activation possible, good functional group tolerance.Can require higher catalyst loadings, regioselectivity can be an issue.
Stille Coupling 5-Stannylfuran-2-carbaldehyde, Aryl halidePalladium complexGood to HighOrganic solvent, often requires additives.Broad substrate scope, mild conditions.Toxicity of organotin reagents, purification can be challenging.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows for the key synthetic methods discussed.

Meerwein Arylation

The Meerwein arylation proceeds via a radical mechanism initiated by the reduction of the aryldiazonium salt by a metal catalyst, typically copper(I). The resulting aryl radical then adds to the furan ring.

Meerwein_Arylation cluster_diazonium Diazonium Salt Formation cluster_arylation Arylation of Furfural ArNH2 Aryl Amine NaNO2_HCl NaNO₂ / HCl ArNH2->NaNO2_HCl Diazotization ArN2Cl Aryldiazonium Salt NaNO2_HCl->ArN2Cl CuCl CuCl ArN2Cl->CuCl Reduction Furfural Furfural Intermediate Radical Adduct Furfural->Intermediate Radical Addition Ar_radical Aryl Radical CuCl->Ar_radical Ar_radical->Intermediate Product 5-Aryl Furan-2-Carbaldehyde Intermediate->Product Oxidation & Elimination

Caption: General workflow for the Meerwein arylation of furfural.

Suzuki Coupling

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 5-Halofuran-2-carbaldehyde ArylHalide->OxAdd Pd_II_complex Pd(II) Intermediate OxAdd->Pd_II_complex Transmetalation Transmetalation Pd_II_complex->Transmetalation ArylBoronic Arylboronic Acid Base Base ArylBoronic->Base Base->Transmetalation Pd_II_Aryl_complex Di-organo Pd(II) Intermediate Transmetalation->Pd_II_Aryl_complex RedElim Reductive Elimination Pd_II_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl Furan-2-Carbaldehyde RedElim->Product Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Arylfuran DMF DMF POCl3 POCl₃ DMF->POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Arylfuran 2-Arylfuran Arylfuran->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Product 5-Aryl Furan-2-Carbaldehyde Hydrolysis->Product

References

Validating the Structure of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected spectroscopic data for the validation of 5-(3-Fluorophenyl)furan-2-carbaldehyde against the known data of a reference compound, furan-2-carbaldehyde. The structural elucidation of novel compounds is a critical step in chemical research and drug development, ensuring the correct molecular architecture before proceeding with further studies. This document outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—and provides detailed experimental protocols for data acquisition.

Structural Comparison Overview

The structure of this compound incorporates a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-fluorophenyl group. This substitution pattern is expected to induce characteristic shifts in the spectroscopic signals compared to the parent furan-2-carbaldehyde molecule. The following sections detail these expected variations.

Spectroscopic Data Comparison

The tables below summarize the expected quantitative data for this compound and compare it with the experimental data for furan-2-carbaldehyde.

¹H NMR Spectroscopy Data

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm

Proton Furan-2-carbaldehyde (Experimental) This compound (Predicted) Expected Splitting Pattern
Aldehyde-H9.64~9.7Singlet (s)
Furan-H37.25~7.4Doublet (d)
Furan-H46.59~6.8Doublet (d)
Phenyl-H2'-~7.6-7.8Doublet of doublets (dd) or multiplet (m)
Phenyl-H4'-~7.2-7.4Multiplet (m)
Phenyl-H5'-~7.4-7.6Multiplet (m)
Phenyl-H6'-~7.1-7.3Multiplet (m)

Note: Predicted values are estimations based on the analysis of similar structures and may vary slightly from experimental results.

¹³C NMR Spectroscopy Data

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Furan-2-carbaldehyde (Experimental) This compound (Predicted)
C=O177.9~178
C2152.9~153
C3121.1~122
C4112.6~115
C5148.1~158
C1'-~130 (d, JC-F)
C2'-~115 (d, JC-F)
C3'-~163 (d, JC-F)
C4'-~110 (d, JC-F)
C5'-~125
C6'-~118 (d, JC-F)

Note: The carbon signals of the fluorophenyl ring are expected to show splitting due to coupling with the fluorine atom.

FT-IR Spectroscopy Data

Table 3: Comparison of Key FT-IR Absorption Bands (cm⁻¹)

Functional Group Furan-2-carbaldehyde (Experimental) This compound (Predicted)
C=O Stretch (Aldehyde)1687-1668~1680-1660
C-H Stretch (Aldehyde)2847-2715~2850-2720
C=C Stretch (Aromatic/Furan)~1600-1450~1600-1450
C-O-C Stretch (Furan)~1150~1150
C-F Stretch-~1250-1000
Mass Spectrometry Data

Table 4: Comparison of Key Mass Spectrometry Data (m/z)

Ion Furan-2-carbaldehyde (Experimental) This compound (Predicted)
Molecular Ion [M]⁺96.02190.04
[M-H]⁺95.01189.03
[M-CHO]⁺67.02161.03

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe can be used. The sample is heated in the vacuum of the instrument to induce vaporization.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Predicted & Reference Data data_analysis->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation

Caption: Workflow for the synthesis and structural validation of the target compound.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Target This compound HNMR 1H NMR (Chemical Shifts, Splitting) Target->HNMR CNMR 13C NMR (Chemical Shifts, C-F Coupling) Target->CNMR IR FT-IR (Functional Group Identification) Target->IR MS MS (Molecular Weight, Fragmentation) Target->MS Proton Environment Proton Environment HNMR->Proton Environment Carbon Skeleton Carbon Skeleton CNMR->Carbon Skeleton Functional Groups Functional Groups IR->Functional Groups Molecular Formula Molecular Formula MS->Molecular Formula

Caption: Relationship between the target molecule and the information obtained from each spectroscopic technique.

A Comparative Computational Analysis of the Electronic Properties of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the electronic properties of 5-(3-Fluorophenyl)furan-2-carbaldehyde. Due to the limited availability of direct experimental and computational data for this specific molecule in peer-reviewed literature, this document outlines a robust computational methodology based on established practices for similar furan derivatives. We present a comparative analysis using data from related compounds to provide insights into the potential electronic characteristics of this compound.

Introduction

This compound is a member of the furan-2-carbaldehyde family, which are heterocyclic aldehydes with a furan ring. The introduction of a substituted phenyl ring at the 5-position can significantly influence the electronic properties of the furan system. The fluorine substituent on the phenyl ring is of particular interest due to its high electronegativity, which can modulate the electron density distribution within the molecule. Understanding these electronic properties is crucial for applications in medicinal chemistry and materials science, where such compounds are investigated for their potential as bioactive agents and functional materials.

Detailed Computational and Experimental Protocols

To ensure a comprehensive understanding of the electronic properties, a combination of computational and experimental techniques is recommended.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. The following protocol outlines a standard approach for the computational analysis of this compound.

Software: Gaussian 09 or a later version is a suitable software package for these calculations.

Methodology:

  • Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

The following diagram illustrates the computational workflow for determining the electronic properties.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_analysis Frequency Analysis geom_opt->freq_analysis Optimized Structure electronic_props Electronic Property Calculation freq_analysis->electronic_props Verified Minimum fmo HOMO, LUMO, Energy Gap electronic_props->fmo mep Molecular Electrostatic Potential Map electronic_props->mep reactivity Global Reactivity Descriptors electronic_props->reactivity

Figure 1: Computational workflow for DFT analysis.
Experimental Protocols

Experimental validation of the computational results is essential. The following techniques are standard for characterizing the electronic properties of organic compounds.

  • UV-Vis Spectroscopy: This technique is used to determine the electronic absorption properties of the molecule. The wavelength of maximum absorption (λmax) corresponds to the energy of the electronic transition, which can be correlated with the computationally determined HOMO-LUMO gap.

    • Protocol: A solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorption spectrum is recorded using a UV-Vis spectrophotometer over a range of approximately 200-800 nm.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are related to the HOMO and LUMO energy levels, respectively.

    • Protocol: The experiment is performed in a three-electrode cell containing a solution of the compound and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile). The potential is swept, and the resulting current is measured.

Comparative Analysis of Electronic Properties

In the absence of direct data for this compound, we present a comparative analysis based on computational data for furan-2-carbaldehyde and related substituted derivatives. This comparison allows for an estimation of the electronic properties of the target molecule.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Furan-2-carbaldehyde-6.58-1.954.633.62
5-Phenylfuran-2-carbaldehyde-6.21-2.184.033.85
5-(4-Nitrophenyl)furan-2-carbaldehyde-6.89-3.013.887.54
This compound (Estimated) -6.3 to -6.5 -2.1 to -2.3 4.0 to 4.4 ~4.0

Data Interpretation:

  • Furan-2-carbaldehyde: The parent molecule has a relatively large HOMO-LUMO gap, indicating high kinetic stability.

  • 5-Phenylfuran-2-carbaldehyde: The addition of a phenyl group extends the π-conjugated system, which typically raises the HOMO energy and lowers the LUMO energy, resulting in a smaller energy gap.

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde: The strongly electron-withdrawing nitro group significantly lowers both the HOMO and LUMO energies and further reduces the energy gap.

  • This compound (Estimation): The fluorine atom is electronegative but also a weak π-donor through its lone pairs. It is expected to have a moderate electron-withdrawing effect through the sigma framework. Therefore, the HOMO and LUMO energies are anticipated to be slightly lowered compared to 5-phenylfuran-2-carbaldehyde, leading to an energy gap that is likely intermediate between that of the phenyl and nitrophenyl derivatives.

The following diagram illustrates the relationship between the substituent on the phenyl ring and the expected electronic properties.

substituent_effects cluster_properties Electronic Properties H H (Furan-2-carbaldehyde) EnergyGap HOMO-LUMO Gap H->EnergyGap Largest Ph Phenyl Ph->EnergyGap Smaller PhF 3-Fluorophenyl PhF->EnergyGap Intermediate PhNO2 4-Nitrophenyl PhNO2->EnergyGap Smallest Reactivity Chemical Reactivity EnergyGap->Reactivity Inversely Proportional

Figure 2: Influence of substituents on the HOMO-LUMO gap.

Conclusion

The computational analysis of this compound, based on established DFT methods, is expected to reveal a molecule with moderate electronic reactivity. The presence of the 3-fluorophenyl group is predicted to modulate the electronic properties compared to the unsubstituted furan-2-carbaldehyde and the 5-phenyl derivative, leading to a moderately sized HOMO-LUMO energy gap. This comparative guide provides a framework for future computational and experimental studies on this and related compounds, which will be valuable for the rational design of new molecules in drug discovery and materials science. Experimental validation through UV-Vis spectroscopy and cyclic voltammetry is highly recommended to confirm these theoretical predictions.

Safety Operating Guide

Personal protective equipment for handling 5-(3-Fluorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(3-Fluorophenyl)furan-2-carbaldehyde. The following procedures are based on best practices for handling similar aromatic aldehydes and furan derivatives.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Chemical Splash Goggles or Safety Glasses with a Face ShieldMust meet ANSI Z.87.1 1989 standard. A face shield is crucial when there is a risk of splashing or a highly exothermic reaction.[1]
Hand Protection Nitrile or Neoprene GlovesDisposable nitrile gloves offer broad short-term chemical resistance.[1][2] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.
Body Protection Flame-Retardant Lab Coat (e.g., Nomex®)A lab coat should be fully buttoned to cover as much skin as possible.[1] Flame-retardant material is recommended as similar compounds can be flammable.
Foot Protection Closed-toe, Closed-heel ShoesShoes must cover the entire foot to protect against spills.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required. This necessitates annual medical evaluations, fit testing, and training.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Prevent the inhalation of vapor or mist.[3]

  • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge, as similar compounds are flammable.[3]

  • Keep containers tightly closed when not in use.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

  • Keep containers tightly sealed to prevent leakage.[3]

  • Consider refrigeration for long-term storage, as recommended for some furan derivatives.[3]

  • Store away from heat, sparks, and open flames.[4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency Situation Immediate Action Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. Remove all contaminated clothing while under a safety shower.[5] 3. Wash the skin with mild soap and water.[3][5] 4. Seek medical attention.[5]
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][5] 2. Remove contact lenses if present and easy to do so.[5] 3. Seek immediate medical attention.[5]
Inhalation 1. Move the individual to fresh air.[6] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth contact.[3] 3. Seek immediate medical attention.[6]
Ingestion 1. DO NOT induce vomiting.[3] 2. Rinse the mouth with water.[3] 3. Never give anything by mouth to an unconscious person.[3] 4. Seek immediate medical attention.[3]
Chemical Spill See the workflow diagram below.

Chemical Spill Response Workflow

SpillResponse Chemical Spill Response Workflow Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess the spill Is it a major or minor spill? Alert->Assess MajorSpill Major Spill Assess->MajorSpill Large volume, highly toxic, or flammable MinorSpill Minor Spill Assess->MinorSpill Small, manageable volume Evacuate Evacuate the area Call emergency services MajorSpill->Evacuate Contain Contain the spill with absorbent material MinorSpill->Contain Report Report the incident Evacuate->Report Cleanup Clean up the spill using appropriate PPE and cleanup kit Contain->Cleanup Dispose Dispose of contaminated materials as hazardous waste Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Decontaminate->Report

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[7] Empty containers may retain product residue and should be handled as hazardous.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.